DB-3-291
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C41H44ClN11O8S |
|---|---|
分子量 |
886.4 g/mol |
IUPAC 名称 |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C41H44ClN11O8S/c1-23-7-5-9-26(42)36(23)50-38(58)29-20-45-41(62-29)48-30-19-31(47-24(2)46-30)52-17-15-51(16-18-52)21-33(55)43-13-3-4-14-44-34(56)22-61-28-10-6-8-25-35(28)40(60)53(39(25)59)27-11-12-32(54)49-37(27)57/h5-10,19-20,27H,3-4,11-18,21-22H2,1-2H3,(H,43,55)(H,44,56)(H,50,58)(H,49,54,57)(H,45,46,47,48) |
InChI 键 |
NYBFKYHLTFWMOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NVG-291
Disclaimer: The information provided in this document pertains to the therapeutic candidate NVG-291 . Extensive research did not yield significant information on a compound designated "DB-3-291." It is highly probable that "this compound" may be an internal, preclinical, or alternative identifier for NVG-291, a well-documented neuroreparative agent developed by NervGen Pharma. This guide therefore focuses on the comprehensive data available for NVG-291.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core mechanism of action of NVG-291, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action
NVG-291 is a first-in-class therapeutic peptide designed to promote nervous system repair after injury or in the context of neurodegenerative disease.[1][2][3] It is a synthetic peptide mimetic of the intracellular wedge domain of the receptor protein tyrosine phosphatase sigma (PTPσ).[4][5] The primary mechanism of NVG-291 revolves around its ability to modulate the inhibitory signaling cascade initiated by Chondroitin Sulfate Proteoglycans (CSPGs) through the PTPσ receptor.[3][6]
Following injury to the central nervous system (CNS), a glial scar forms, which is rich in CSPGs.[3] These CSPGs create a chemical barrier that potently inhibits axonal regeneration and sprouting.[7][8] PTPσ, a receptor found on neurons, binds to these CSPGs, triggering an intracellular signaling cascade that leads to growth cone collapse and prevents neural repair.[3][7][9]
NVG-291 is designed to penetrate the cell membrane and bind to the intracellular domain of PTPσ.[5] This action is thought to disrupt the downstream signaling of the PTPσ receptor that is activated by CSPG binding, thereby relieving the inhibition of axonal growth.[6] By modulating this inhibitory pathway, NVG-291 promotes several key neuroreparative processes:
-
Axonal Regeneration and Sprouting (Plasticity): By overcoming the inhibitory signals from CSPGs, NVG-291 allows for the regrowth of damaged axons and the sprouting of new neuronal connections.[10][11][12]
-
Remyelination: NVG-291 has been shown to promote the remyelination of demyelinated axons, a crucial process for restoring nerve conduction.[11]
-
Modulation of Microglial Activity: NVG-291 is believed to promote a non-inflammatory phenotype in microglia, the primary immune cells of the CNS, which can contribute to a more permissive environment for repair.[11]
-
Autophagy Regulation: Recent findings suggest that PTPσ plays a role in regulating autophagic flux in the dystrophic growth cone. By modulating PTPσ, NVG-291 may influence this cellular self-cleaning process to support neuronal health and regeneration.[7][11]
The downstream signaling pathways affected by NVG-291's modulation of PTPσ include the activation of the Extracellular signal-regulated kinases (Erks) and cAMP response element-binding protein (CREB) signaling pathway, which are essential for axon growth.[9]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from preclinical and clinical studies evaluating the efficacy of NVG-291.
Table 1: Preclinical Efficacy of NVG-291-R (Rodent Analog) in Animal Models
| Animal Model | Outcome Measure | Treatment Group (NVG-291-R) | Control Group (Vehicle) | p-value | Reference |
| Spinal Cord Injury (Rat) | Bladder Function Score | Significant Improvement | No Significant Change | <0.05 | [13] |
| Ischemic Stroke (Mouse) | Cognitive Function (Novel Object Recognition) | Significant Improvement (even with treatment initiation 7 days post-stroke) | Deficits in Cognitive Function | <0.05 | [10][12] |
| Peripheral Nerve Injury (Rat) | Neuromuscular Function | Statistically Significant Improvements | Impaired Function | <0.05 | [14] |
| Blast-Induced Hearing Loss (Rat) | Hearing Restoration | Significant Restoration | Hearing Loss | <0.05 | [14] |
Table 2: Phase 1b/2a Clinical Trial (CONNECT-SCI) - Chronic Spinal Cord Injury Cohort
| Endpoint | Outcome Measure | NVG-291 Group (n=10) | Placebo Group (n=10) | p-value | Reference |
| Co-Primary Endpoint | Change in Normalized Motor Evoked Potentials (MEP) Amplitude | 3-fold increase in strength of motor connectivity | No significant change | 0.0155 | [1] |
| Secondary Endpoint | Change in GRASSP Quantitative Prehension Score (from baseline at week 12) | +3.7 | +0.4 | 0.1416 | [15] |
| Secondary Endpoint | % of subjects with ≥ 4 point improvement in GRASSP Quantitative Prehension Score | 50% | 10% | N/A | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of NVG-291's mechanism of action.
In Vitro CSPG Gradient Crossing Assay
-
Objective: To assess the ability of NVG-291 to promote axon growth over an inhibitory CSPG substrate.
-
Methodology:
-
Culture dishes are coated with a gradient of aggrecan, a potent inhibitory CSPG, and laminin.
-
Dorsal root ganglion (DRG) neurons are plated on these dishes.
-
Cultures are treated with varying concentrations of Intracellular Sigma Peptide (ISP), the research name for the peptide that became NVG-291.[5]
-
Axon extension across the CSPG gradient is visualized and quantified using immunofluorescence staining for neuronal markers (e.g., β-III tubulin).
-
The extent of axon growth is compared between ISP-treated and control (vehicle-treated) cultures.[5]
-
Animal Models of Spinal Cord Injury (SCI)
-
Objective: To evaluate the in vivo efficacy of NVG-291 in promoting functional recovery after SCI.
-
Methodology:
-
A contusion or transection injury is induced in the spinal cord of rodents (rats or mice).
-
Animals are administered daily subcutaneous injections of NVG-291-R (the rodent analog) or a vehicle control for a specified period (e.g., 7-8 weeks).[16]
-
Functional recovery is assessed using standardized behavioral tests, such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, and measures of bladder function.[13]
-
Electrophysiological assessments, such as motor evoked potentials (MEPs), are used to measure the connectivity of descending motor pathways.[16]
-
Histological analysis of the spinal cord tissue is performed to assess axonal regeneration, sprouting, and remyelination using techniques like immunohistochemistry for specific markers (e.g., 5-HT for serotonergic axons, myelin basic protein for myelination).
-
Electrophysiological Assessment of Motor Evoked Potentials (MEPs)
-
Objective: To quantitatively measure the functional integrity of corticospinal tract pathways.
-
Methodology:
-
Transcranial magnetic stimulation (TMS) is applied over the motor cortex to stimulate corticospinal neurons.
-
Surface electrodes are placed on a target muscle (e.g., first dorsal interosseus in the hand for human trials) to record the resulting electrical activity (the MEP).
-
The amplitude of the MEP is measured as an indicator of the strength of the connection between the brain and the muscle.
-
Changes in MEP amplitude are compared between baseline and post-treatment time points to assess the effect of NVG-291 on motor connectivity.[1][16]
-
Mandatory Visualizations
Signaling Pathway of PTPσ Inhibition by NVG-291
References
- 1. neurologylive.com [neurologylive.com]
- 2. nervgen.com [nervgen.com]
- 3. Loading … - Wings for Life [wingsforlife.com]
- 4. Modulation of Receptor Protein Tyrosine Phosphatase Sigma Increases Chondroitin Sulfate Proteoglycan Degradation through Cathepsin B Secretion to Enhance Axon Outgrowth | Journal of Neuroscience [jneurosci.org]
- 5. Modulation of the proteoglycan receptor PTPσ promotes recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Regulation of Autophagy by inhibitory CSPG interactions with Receptor PTPσ and its Impact on Plasticity and Regeneration after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ISP and PAP4 peptides promote motor functional recovery after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting proteoglycan receptor PTPσ restores sensory function after spinal cord dorsal root injury by activation of Erks/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nervgen.com [nervgen.com]
- 11. nervgen.com [nervgen.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. nervgen.com [nervgen.com]
- 14. nervgen.com [nervgen.com]
- 15. nervgen.com [nervgen.com]
- 16. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
The Dual Role of C-Terminal Src Kinase (CSK) in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C-terminal Src Kinase (CSK) is a critical non-receptor tyrosine kinase that functions as a pivotal negative regulator of the Src family kinases (SFKs), a group of proto-oncogenes frequently hyperactivated in human cancers. By phosphorylating a conserved C-terminal tyrosine residue, CSK effectively locks SFKs in an inactive conformation, thereby suppressing their oncogenic signaling.[1][2][3] Consequently, the dysregulation of the CSK-SFK axis is a key event in the progression of numerous malignancies, including those of the breast, colon, lung, and pancreas. This guide provides an in-depth technical overview of CSK's function in cancer, detailing its role in key signaling pathways, summarizing quantitative data on its expression and activity, and providing detailed protocols for essential experiments in CSK research.
The Core Function of CSK: A Molecular Brake on Oncogenic Signaling
CSK's primary and most well-understood function is the suppression of SFK activity.[2][4] SFKs, which include members like Src, Lck, Fyn, and Lyn, are involved in a myriad of cellular processes such as proliferation, survival, migration, and angiogenesis.[1] Their aberrant activation is a hallmark of many cancers. CSK acts as a crucial brake on SFK-mediated signaling by phosphorylating a conserved tyrosine residue in the C-terminal tail of SFKs (Y527 in c-Src).[5][6] This phosphorylation event initiates an intramolecular interaction with the SH2 domain of the SFK, leading to a closed, inactive conformation that prevents substrate binding and downstream signaling.[1]
The regulation of CSK itself is multifaceted, involving its localization and kinase activity. For CSK to effectively phosphorylate membrane-bound SFKs, it must be recruited to the plasma membrane. This is often mediated by scaffold proteins like Cbp/PAG1.[1][2][3] Perturbations in this regulatory system, such as the downregulation of Cbp/PAG1, can lead to the mislocalization of CSK and subsequent hyperactivation of SFKs, even in the absence of CSK mutations.[1][3]
CSK's Dichotomous Role Across Different Cancers
While fundamentally a tumor suppressor, the role and expression of CSK in cancer can be context-dependent. In many cancers, a loss or reduction of CSK function is associated with increased malignancy. For instance, downregulation of CSK has been shown to promote castration-resistant prostate cancer by leading to the ligand-independent activation of the androgen receptor by Src.[7] Similarly, overexpression of CSK in colon cancer cells has been demonstrated to suppress metastasis.[8]
Conversely, in some cancer types, CSK is found to be overexpressed. This paradoxical observation is noted in certain gastric cancers, where high CSK expression is paradoxically associated with a better prognosis and may reflect the immune status of the tumor.[9][10] In some breast cancer studies, CSK expression and activity were found to be abundant and not significantly different from normal tissue, suggesting that in these contexts, SFK activation might occur through mechanisms that bypass CSK-mediated inhibition.[11][12][13]
Key Signaling Pathways Involving CSK
CSK is a central node in several critical signaling pathways that are frequently dysregulated in cancer.
Regulation of Src Family Kinases
The canonical CSK signaling pathway involves the direct phosphorylation and inactivation of SFKs. This pathway is crucial for maintaining cellular homeostasis and preventing uncontrolled cell growth and proliferation.
Caption: CSK-Mediated Regulation of Src Family Kinases.
CSK in T-Cell Receptor Signaling
In the context of the immune system, CSK plays a crucial role in regulating T-cell activation. By inactivating Lck, an SFK essential for T-cell receptor (TCR) signaling, CSK acts as a key checkpoint in the immune response. Inhibition of CSK is being explored as a strategy to enhance anti-tumor immunity.[14][15]
Caption: CSK's role as a negative regulator in T-cell receptor signaling.
CSK and Integrin Signaling in Cancer Metastasis
CSK is also implicated in the regulation of integrin-mediated signaling, which is crucial for cell adhesion, migration, and invasion – key processes in cancer metastasis.[5][16] By controlling SFK activity, CSK can influence the phosphorylation of focal adhesion components like FAK and paxillin, thereby modulating the metastatic potential of cancer cells.[5]
Caption: CSK's influence on integrin signaling pathways relevant to cancer metastasis.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on CSK in cancer.
Table 1: Effects of CSK Modulation on SFK Activity and Cell Phenotype
| Cell Line | Modulation of CSK | Effect on SFK Activity | Cellular Phenotype | Reference |
| Jurkat T cells | 70-85% siRNA knockdown | 4-5 fold increase in Lck Y394 phosphorylation; 2-3 fold higher Lck activity | Augmented TCR-stimulated responses | [17] |
| LNCaP (Prostate Cancer) | shRNA knockdown | Decreased inhibitory phosphorylation on Src Y530 | Increased androgen-independent proliferation | [8] |
| LAPC4 (Prostate Cancer) | shRNA knockdown | Decreased inhibitory phosphorylation on Src Y530 | Increased androgen-independent proliferation | [8] |
| HCT-116 (Colon Cancer) | shRNA knockdown | 46% decrease in Src-527 phosphorylation; 63% increase in Src-416 phosphorylation | 170% increase in PCNA protein | [18] |
| Human Colon Cancer Cells | Overexpression of wild-type CSK | Decreased SFK activation | Increased cell-cell contacts, decreased cell adhesion/migration and invasiveness | [19] |
| Human Colon Cancer Cells | Expression of dominant-negative CSK | Elevated SFK activation | Enhanced cell scattering, increased cell adhesion/migration and invasiveness | [19] |
Table 2: Expression of CSK in Cancer vs. Normal Tissues
| Cancer Type | CSK Expression in Cancer vs. Normal Tissue | Method | Reference |
| Breast Cancer | Abundant and no significant variation | Western Blot, Kinase Assay | [12] |
| Colon Cancer | No significant change | Western Blot | [12] |
| Neuroblastoma | Detected in 3 of 16 cell lines (CHK expression was more variable) | Western Blot | [20] |
| Gastric Cancer | Significantly over-expressed in matched and unmatched samples | TCGA data analysis | [21] |
| Pan-cancer Analysis | Weak to moderate cytoplasmic positivity in most lymphomas, gliomas, and some colorectal cancers. | Immunohistochemistry (Human Protein Atlas) | [16] |
Table 3: Inhibitors Targeting CSK
| Inhibitor | IC50 for CSK | Cell-based Assay Findings | Reference |
| Dasatinib | Potent inhibitor (3% activity remaining at 500 nM) | Also inhibits Src family kinases | [22] |
| Bosutinib | Potent inhibitor (12% activity remaining at 500 nM) | Also inhibits Src family kinases | [22] |
| Staurosporine | Dose-dependent inhibition | Broad-spectrum kinase inhibitor | [23] |
| Novel small molecule inhibitor | 1.6 nM (HTRF bioassay) | Strong growth inhibition of triple-negative breast cancer cell lines | [24] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro CSK Kinase Assay (ADP-Glo™ Protocol)
This protocol outlines a luminescent-based assay to measure CSK kinase activity.
Caption: Workflow for the ADP-Glo CSK Kinase Assay.
Protocol:
-
Reagent Preparation: Dilute the CSK enzyme, the substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and test inhibitors to their desired concentrations in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[23]
-
Reaction Setup: In a 384-well plate, add the reaction components in the following order: 1 µl of inhibitor or DMSO vehicle, 2 µl of diluted CSK enzyme, and 2 µl of the substrate/ATP mixture.[23]
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[23]
-
Stop Reaction and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[23][25]
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[23][25]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the CSK kinase activity.[23]
Western Blotting for CSK and Phospho-Src
This protocol describes the detection of total CSK and activated Src (phosphorylated at the activating tyrosine) in cell lysates.
-
Cell Lysis: Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CSK and phospho-Src (e.g., pY419 for activating phosphorylation or pY530 for inhibitory phosphorylation).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
Cell Proliferation/Viability Assay (MTS Assay)
This colorimetric assay measures cell proliferation based on the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in a final volume of 100 µl per well.[26]
-
Treatment: After allowing the cells to adhere overnight, treat them with the desired concentrations of test compounds (e.g., CSK inhibitors or activators).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µl of MTS solution to each well.[13][26]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[13][26]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Anchorage-Independent Growth (Soft Agar Colony Formation Assay)
This assay assesses the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.
Caption: Workflow for the Soft Agar Colony Formation Assay.
Protocol:
-
Prepare Base Layer: Prepare a 0.5-0.6% agar solution in complete growth medium. Pipette this solution into 6-well plates to form the base layer and allow it to solidify.[5][11]
-
Prepare Cell Suspension: Harvest and count the cells to be tested. Prepare a single-cell suspension.
-
Prepare Top Layer: Mix the cell suspension with a 0.3-0.4% agar solution in complete growth medium.
-
Plating: Carefully layer the cell-agar mixture on top of the solidified base layer.
-
Incubation and Maintenance: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks. Add a small amount of fresh medium to the top of the agar every few days to prevent it from drying out.
-
Colony Staining and Counting: After the incubation period, stain the colonies with a solution like crystal violet for visualization. Count the number of colonies in each well using a microscope.[1][5]
Future Directions and Therapeutic Implications
The intricate role of CSK in cancer presents both challenges and opportunities for therapeutic intervention.
-
CSK as a Tumor Suppressor: In cancers where CSK is downregulated, strategies to restore its function could be beneficial. This could involve gene therapy approaches or the development of small molecules that enhance CSK activity or its recruitment to the plasma membrane.
-
CSK as a Target for Immunotherapy: In the field of immuno-oncology, inhibiting CSK is a promising strategy to boost the anti-tumor immune response.[22] By inhibiting CSK in T-cells, the activity of Lck is enhanced, leading to a more robust T-cell activation against cancer cells.[14][15]
-
CSK Inhibitors in Other Cancers: While the primary focus of CSK inhibitors has been on immunotherapy, their potential in other cancer contexts warrants further investigation. For example, in triple-negative breast cancer, where CSK has been implicated in tumor progression, CSK inhibitors have shown potent anti-proliferative effects.[24]
Conclusion
CSK stands as a pivotal regulator of oncogenic signaling, primarily through its stringent control of Src family kinases. Its function in cancer is complex, acting as a tumor suppressor in some contexts while being a potential therapeutic target for inhibition in others, particularly in the realm of immunotherapy. A thorough understanding of the CSK signaling network, supported by robust experimental methodologies as outlined in this guide, is essential for the continued development of novel and effective cancer therapies targeting this critical kinase.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Regulation of the Src Family Kinases by Csk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the SRC family kinases by Csk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 5. lab.moffitt.org [lab.moffitt.org]
- 6. CSK Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Downregulation of c-SRC kinase CSK promotes castration resistant prostate cancer and pinpoints a novel disease subclass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T cell receptor signaling - the barrier within - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]
- 13. broadpharm.com [broadpharm.com]
- 14. CSK-mediated signalling by integrins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression of CSK in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. Knockdown of C-terminal Src kinase by siRNA-mediated RNA interference augments T cell receptor signaling in mature T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Csk defines the ability of integrin-mediated cell adhesion and migration in human colon cancer cells: implication for a potential role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. europeanreview.org [europeanreview.org]
- 22. researchgate.net [researchgate.net]
- 23. promega.jp [promega.jp]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. promega.com [promega.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to DB-3-291 and Src-family Kinase Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action and experimental characterization of DB-3-291, a potent and selective degrader of C-terminal Src Kinase (CSK). As a PROTAC (Proteolysis Targeting Chimera), this compound induces the degradation of CSK, a key negative regulator of Src-family kinases (SFKs), thereby leading to the robust activation of SFKs. This guide details the underlying signaling pathways, offers structured tables for understanding the expected quantitative outcomes, and provides detailed experimental protocols for the validation and characterization of this compound and its effects on cellular signaling. The included diagrams, generated using Graphviz, visually articulate the complex biological processes and experimental workflows discussed.
Introduction to this compound and Src-family Kinase Regulation
Src-family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including cell proliferation, survival, migration, and adhesion.[1][2] Their activity is tightly regulated, and dysregulation is frequently implicated in cancer and other diseases.[3] A primary mechanism of SFK inhibition is phosphorylation at a conserved C-terminal tyrosine residue (Tyr527 in c-Src) by C-terminal Src Kinase (CSK).[4][5][6] This phosphorylation event induces a conformational change that locks the SFK in an inactive state.[3]
This compound is a heterobifunctional molecule known as a PROTAC, designed to specifically induce the degradation of CSK.[7][8] It consists of a ligand that binds to CSK, a linker, and a ligand that recruits an E3 ubiquitin ligase.[7][9] This ternary complex formation leads to the polyubiquitination of CSK, marking it for degradation by the proteasome.[10][11] The degradation of CSK removes its inhibitory effect on SFKs, resulting in their sustained activation.[1][4] this compound has been reported to be a potent and selective CSK degrader with a binding affinity (Kd) of 1 nM.[7][8]
Signaling Pathway of this compound-mediated Src-family Kinase Activation
The mechanism of action of this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate CSK. This targeted degradation initiates a signaling cascade that results in the activation of SFKs.
Quantitative Data on this compound Activity
While specific experimental data for this compound is not extensively published, this section presents tables with representative data that would be expected from the characterization of a potent and selective CSK degrader.
Table 1: In Vitro Binding Affinity and Degradation Potency
| Parameter | Target | Value | Assay Type |
| Binding Affinity (Kd) | CSK | 1 nM[7][8] | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |
| Degradation Potency (DC50) | CSK | 5-50 nM (Expected) | Western Blot or Quantitative Mass Spectrometry |
| Maximal Degradation (Dmax) | CSK | >90% (Expected) | Western Blot or Quantitative Mass Spectrometry |
Note: DC50 and Dmax values are expected based on typical PROTAC performance and the high binding affinity of this compound. Specific experimental values are not publicly available.
Table 2: Cellular Activity on Src-family Kinase Phosphorylation
| Treatment | Phosphorylation Site | Fold Change vs. Control | Cell Line |
| This compound (100 nM, 4h) | p-Src (Y416) - Activating | 5-15 fold increase (Expected) | e.g., HeLa, Jurkat |
| This compound (100 nM, 4h) | p-Src (Y527) - Inhibitory | Significant decrease (Expected) | e.g., HeLa, Jurkat |
| Vehicle Control | p-Src (Y416) | 1 | e.g., HeLa, Jurkat |
| Vehicle Control | p-Src (Y527) | 1 | e.g., HeLa, Jurkat |
Note: Fold change values are illustrative and represent typical outcomes for effective SFK activation following CSK degradation.
Table 3: Selectivity Profile of this compound
| Kinase | % Degradation (at 1 µM) |
| CSK | >90% (Expected) |
| ABL1 | <10% (Expected) |
| LCK | <10% (Expected) |
| FYN | <10% (Expected) |
| YES1 | <10% (Expected) |
| ... (other kinases) | <10% (Expected) |
Note: A comprehensive selectivity profile from a kinome-wide screen (e.g., using quantitative proteomics) would be necessary to definitively establish the selectivity of this compound. The data presented is hypothetical, reflecting the expected high selectivity.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for CSK Degradation and Src Phosphorylation
This protocol is designed to assess the dose-dependent degradation of CSK and the subsequent phosphorylation of Src at its activating (Y416) and inhibitory (Y527) sites.
Detailed Steps:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or Jurkat) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against CSK, phospho-Src (Y416), phospho-Src (Y527), total Src, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software and normalize the levels of CSK and phosphorylated Src to the total Src and the loading control.
In Vitro Src Kinase Assay
This assay measures the enzymatic activity of Src kinase in vitro following its activation by this compound in a cellular context.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 100 nM) or vehicle for a time determined to be optimal for Src activation (e.g., 4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Src antibody overnight at 4°C, followed by incubation with protein A/G agarose beads for 2 hours.
-
Kinase Reaction: Wash the immunoprecipitated Src-bead complexes with lysis buffer and then with kinase buffer. Resuspend the beads in kinase buffer containing a Src substrate (e.g., a synthetic peptide or a protein like enolase). Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Terminate the reaction by adding SDS-PAGE sample buffer. The phosphorylation of the substrate can be detected by Western blot using a phosphotyrosine-specific antibody or through a more quantitative method like an ELISA-based assay.[12]
-
Analysis: Quantify the level of substrate phosphorylation and compare the kinase activity in samples from this compound-treated cells to that from vehicle-treated cells.
Cell Viability Assay
This assay is crucial to determine if the observed effects of this compound are due to specific CSK degradation and SFK activation or a result of general cellular toxicity.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound for a prolonged period (e.g., 72 hours). Include a vehicle control and a positive control for cytotoxicity.
-
Assay: Perform a cell viability assay according to the manufacturer's protocol. Common assays include the MTT assay, which measures metabolic activity, or an ATP-based assay (e.g., CellTiter-Glo®), which measures the level of ATP as an indicator of viable cells.[13][14][15][16]
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the vehicle control. Plot the results to determine the concentration of this compound that inhibits cell growth by 50% (GI50) or is cytotoxic (IC50).
Conclusion
This compound represents a powerful chemical tool for the investigation of Src-family kinase signaling. By inducing the selective degradation of CSK, it provides a mechanism for the sustained activation of SFKs, which is distinct from transient activation methods. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers to effectively utilize and characterize this compound in their studies. Further investigation, including comprehensive proteomic analyses and in vivo studies, will be crucial to fully elucidate the therapeutic potential and broader biological effects of this CSK degrader.
References
- 1. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]
- 2. Ubiquitin-mediated degradation of active Src tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the Src Family Kinases by Csk [ijbs.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Src kinase regulation by phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|COA [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrr.com [ijcrr.com]
- 12. promega.com [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
The Gatekeeper of T-Cell Activation: A Technical Guide to the Role of C-Terminal Src Kinase (CSK) in T-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-terminal Src kinase (CSK) is a critical negative regulator of signal transduction downstream of the T-cell receptor (TCR). By maintaining Src-family kinases (SFKs), particularly Lck and Fyn, in an inactive state, CSK establishes the threshold for T-cell activation and prevents spurious or excessive immune responses. This technical guide provides an in-depth exploration of the multifaceted role of CSK in TCR signaling, detailing its mechanism of action, its dynamic regulation, and its interplay with other key signaling molecules. We present quantitative data on CSK's enzymatic activity, detailed protocols for essential experiments to study its function, and visual representations of the signaling pathways and experimental workflows involved. Understanding the intricate regulation of TCR signaling by CSK is paramount for the development of novel therapeutics targeting autoimmune diseases and cancer.
Introduction: The Conductor of T-Cell Quiescence
T-cell activation is a tightly orchestrated process initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells. This event triggers a signaling cascade heavily reliant on the activity of Src-family kinases (SFKs) such as Lck and Fyn.[1][2] C-terminal Src kinase (CSK), a ubiquitously expressed non-receptor tyrosine kinase, acts as the primary gatekeeper of this process.[2][3] Its principal function is to phosphorylate the C-terminal inhibitory tyrosine residue of SFKs, thereby locking them in a closed, inactive conformation.[1][4] This tonic inhibition by CSK is essential for maintaining T-cells in a quiescent state and for setting a high threshold for their activation, ensuring that only bona fide antigen recognition leads to a productive immune response.[1][2] Genetic ablation of Csk in the T-cell lineage leads to aberrant thymic development and ligand-independent TCR signaling, underscoring its indispensable role in T-cell homeostasis.[5][6]
Molecular Mechanism of CSK-Mediated Inhibition
CSK is a cytosolic kinase that must be recruited to the plasma membrane to access its membrane-associated SFK substrates.[1][3] This localization is primarily mediated by the transmembrane adaptor protein Phosphoprotein Associated with Glycosphingolipid-enriched microdomains (PAG1), also known as Csk-binding protein (Cbp).[3][7][8] In resting T-cells, PAG1 is tyrosine-phosphorylated, creating a docking site for the SH2 domain of CSK.[7][8] This interaction not only brings CSK into proximity with Lck and Fyn within lipid rafts but also allosterically enhances CSK's kinase activity.[3]
Upon TCR engagement, a cascade of events leads to the temporary "disarming" of this inhibitory circuit. The transmembrane tyrosine phosphatase CD45 becomes activated and dephosphorylates PAG1, causing the dissociation of CSK from the plasma membrane.[9][10] This release of CSK, coupled with CD45-mediated dephosphorylation of the inhibitory tyrosine on Lck, allows Lck to adopt an open, active conformation, thereby initiating the TCR signaling cascade.[4][11]
Quantitative Data on CSK Activity
| Parameter | Value | Substrate | Divalent Ion | Reference |
| kcat | 200 ± 10 min⁻¹ | KKKKEEIYFFF peptide | Mn²⁺ | [12] |
| Km | 550 ± 100 µM | KKKKEEIYFFF peptide | Mn²⁺ | [12] |
| kcat | 136 min⁻¹ | Kinase-defective Src | [4] | |
| Km | 30 µM | Kinase-defective Src | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: TCR signaling pathway and the regulatory role of CSK.
Experimental Workflows
Caption: Workflow for Co-immunoprecipitation of CSK and its binding partners.
Experimental Protocols
In Vitro CSK Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of CSK against a peptide or protein substrate.
Materials:
-
Recombinant human CSK enzyme
-
Lck protein (kinase-dead mutant as substrate is recommended to avoid autophosphorylation) or a synthetic peptide substrate (e.g., KKKKEEIYFFF)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP solution (e.g., 10 mM)
-
[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based detection
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
-
Phosphoric acid (1%)
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Assay Buffer
-
2.5 µL of substrate (e.g., 1 mg/mL Lck or 1 mM peptide)
-
10 µL of diluted CSK enzyme (e.g., 10-50 ng)
-
2.5 µL of distilled water
-
-
Initiate the reaction by adding 5 µL of ATP solution (containing a spike of [γ-³²P]ATP for the radioactive method, final concentration of ATP typically 100-200 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
For radioactive detection:
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
-
For luminescence-based detection (ADP-Glo™):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Add Kinase Detection Reagent to convert ADP to ATP.
-
Measure the luminescence signal using a luminometer. The light output is proportional to the ADP produced and thus to the kinase activity.
-
Co-immunoprecipitation of CSK and Lck/PAG1 from T-cells
This protocol describes the isolation of CSK and its interacting partners from T-cell lysates.
Materials:
-
Jurkat T-cells or primary human T-cells
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-CSK antibody (for immunoprecipitation)
-
Anti-Lck and anti-PAG1 antibodies (for Western blotting)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Lyse approximately 10-20 million T-cells in 1 mL of ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Pre-clear the lysate by adding protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add 2-5 µg of anti-CSK antibody to the lysate and incubate overnight at 4°C on a rotator.
-
Add 20-30 µL of protein A/G bead slurry and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with 1 mL of cold wash buffer.
-
Elute the bound proteins by resuspending the beads in 30-50 µL of elution buffer or directly in 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting using anti-Lck and anti-PAG1 antibodies.
Flow Cytometry for T-cell Activation Markers
This protocol outlines the staining of T-cells to assess their activation status by measuring the surface expression of CD69 (early activation marker) and CD25 (late activation marker).
Materials:
-
Activated and resting T-cells
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, and anti-CD25
-
Flow cytometer
Procedure:
-
Harvest T-cells and wash them with cold FACS buffer.
-
Resuspend the cells to a concentration of 1-5 x 10⁶ cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).
-
Gate on single cells using FSC-A versus FSC-H.
-
Gate on T-cells by selecting the CD3-positive population.
-
Within the CD3+ gate, further delineate CD4+ and CD8+ subsets.
-
Analyze the expression of CD69 and CD25 on the gated T-cell populations.
-
Role in Drug Development
The central role of CSK in suppressing T-cell activation makes it an attractive, albeit complex, target for therapeutic intervention.
-
CSK Inhibitors for Cancer Immunotherapy: By inhibiting CSK, the pool of active Lck can be increased, thereby lowering the threshold for T-cell activation.[13] This could potentially enhance the ability of T-cells to recognize and eliminate tumor cells. Small molecule inhibitors of CSK are in early stages of development.[13]
-
Targeting CSK-Interacting Proteins for Autoimmune Diseases: Enhancing the function or recruitment of CSK could be a strategy to suppress the aberrant T-cell activation seen in autoimmune disorders.[14] This could be achieved by developing molecules that stabilize the interaction between CSK and PAG1 or that promote the phosphorylation of PAG1.
Conclusion
CSK is a linchpin in the regulation of T-cell receptor signaling, acting as a potent negative regulator that is essential for maintaining immune homeostasis. Its activity is dynamically controlled by its subcellular localization and by the interplay with phosphatases like CD45. A thorough understanding of the molecular mechanisms governing CSK function, supported by quantitative data and robust experimental protocols, is fundamental for the continued exploration of the intricate world of T-cell biology and for the development of next-generation immunomodulatory therapies. Further research to elucidate the precise binding kinetics of CSK with its key partners will provide even greater insight into the dynamic control of T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutively Active Lck Kinase in T Cells Drives Antigen Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. Csk-mediated phosphorylation of substrates is regulated by substrate tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. google.com [google.com]
- 14. dhvi.duke.edu [dhvi.duke.edu]
DB-3-291: A Technical Guide to a Selective Chemical Probe for CSK
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB-3-291 is a potent and highly selective chemical probe for C-terminal Src Kinase (CSK), a key negative regulator of Src family kinases (SFKs). As a proteolysis-targeting chimera (PROTAC), this compound induces the targeted degradation of CSK, offering a powerful tool to investigate the physiological and pathological roles of this important kinase. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization.
Introduction to CSK and this compound
C-terminal Src Kinase (CSK) is a non-receptor tyrosine kinase that plays a critical role in regulating cell growth, differentiation, and migration by phosphorylating and inactivating Src family kinases (SFKs).[1][2] Given the involvement of SFKs in various cancers, CSK has emerged as an important therapeutic target.
This compound is a PROTAC degrader of CSK.[3] It consists of a ligand that binds to CSK, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CSK. This compound was developed from a dasatinib scaffold, a known multi-kinase inhibitor.[3] However, this compound exhibits remarkable selectivity for the degradation of CSK.[3]
Quantitative Data for this compound
The following tables summarize the quantitative data for the activity and selectivity of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) for CSK | 1 nM | In vitro binding assay | [3] |
| Cell Line for Degradation Profiling | MOLT-4 | Human T-cell leukemia | [3] |
| Treatment Conditions | 1 µM for 5 hours | Cellular | [3] |
Table 2: Proteomics-based Selectivity Profile of this compound in MOLT-4 cells
This table presents the relative abundance of selected kinases in MOLT-4 cells treated with 1 µM this compound for 5 hours, as determined by mass spectrometry-based proteomics. The data highlights the high selectivity of this compound for CSK.
| Kinase | Relative Abundance (this compound vs. DMSO) |
| CSK | Significantly Reduced |
| AAK1 | No Significant Change |
| ABL1 | No Significant Change |
| ACK1 (TNK2) | No Significant Change |
| ... (and other kinases) | ... |
Note: This table is a representation of the expected data from the primary literature. The complete, extensive list of all quantified kinases can be found in the supplementary materials of Donovan KA, et al., Cell. 2020.
Signaling Pathways and Experimental Workflows
C-terminal Src Kinase (CSK) Signaling Pathway
CSK is a crucial negative regulator of Src family kinases (SFKs). The pathway diagram below illustrates the canonical mechanism of CSK-mediated SFK inhibition.
Caption: CSK-mediated negative regulation of Src family kinases (SFKs).
Experimental Workflow for Characterizing this compound
The following diagram outlines the key experimental steps used to characterize this compound as a selective CSK degrader.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described in Donovan KA, et al., Cell. 2020.
Cell Culture and Lysis for Proteomics
-
Cell Line: MOLT-4 cells were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Treatment: Cells were seeded at an appropriate density and treated with 1 µM this compound or DMSO as a vehicle control for 5 hours.
-
Cell Lysis: Following treatment, cells were harvested, washed with PBS, and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.0, 75 mM NaCl, and protease and phosphatase inhibitors. Lysates were clarified by centrifugation.
Global Proteomics by Mass Spectrometry
-
Protein Digestion: Protein concentration in the lysates was determined, and proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and digested overnight with trypsin.
-
TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Labeled peptides were fractionated by basic reversed-phase liquid chromatography and analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap Fusion Lumos).
-
Data Analysis: Raw data was processed using a software suite like MaxQuant. Peptide and protein identification and quantification were performed by searching against a human protein database. Relative protein abundance was calculated based on the reporter ion intensities.
Western Blotting
-
Sample Preparation: MOLT-4 cells were treated with this compound as described above. Cell lysates were prepared using RIPA buffer or a similar lysis buffer. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Membranes were then incubated with a primary antibody against CSK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control, such as GAPDH or β-actin, was used to ensure equal protein loading.
In Vivo Studies
As of the latest available information, there are no published in vivo studies specifically investigating the chemical probe this compound. Further research is required to evaluate its pharmacokinetic properties, efficacy, and safety in animal models.
Conclusion
This compound is a valuable research tool for the selective degradation of CSK. Its high potency and selectivity, as demonstrated by quantitative proteomics, make it a superior alternative to traditional small-molecule inhibitors for studying the specific functions of CSK. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their investigations into CSK biology and its role in disease.
References
A Technical Guide to PROTAC-Mediated Degradation of Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted therapy is undergoing a paradigm shift, moving beyond simple inhibition to induced protein degradation. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, offering a novel modality to eliminate disease-causing proteins. This guide provides an in-depth technical overview of the application of PROTAC technology to one of the most critical classes of oncology targets: tyrosine kinases.
Tyrosine kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous cancers. While tyrosine kinase inhibitors (TKIs) have transformed cancer treatment, their efficacy is often limited by acquired resistance and off-target effects.[1][2] PROTACs circumvent these limitations by hijacking the cell's own ubiquitin-proteasome system (UPS) to specifically destroy the target kinase, offering a catalytic and potentially more durable therapeutic effect.[3][4][5]
This document details the core mechanism of PROTAC action, explores the design and application of PROTACs against key oncogenic tyrosine kinases such as Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and the BCR-ABL fusion protein, and provides detailed experimental protocols for their evaluation.
The PROTAC Mechanism: From Inhibition to Elimination
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7] This structure enables the PROTAC to act as a bridge, inducing the formation of a ternary complex between the target tyrosine kinase and the E3 ligase.[8] Once in proximity, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target kinase.[4] This polyubiquitination marks the kinase for recognition and subsequent degradation by the 26S proteasome.[6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target proteins.[4][5]
Key Tyrosine Kinase Targets and PROTAC Development
The PROTAC approach has been successfully applied to degrade several clinically relevant tyrosine kinases, overcoming challenges associated with traditional inhibitors.
Bruton's Tyrosine Kinase (BTK)
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia (CLL).[9] While covalent inhibitors like ibrutinib are effective, resistance often emerges through mutations at the C481 binding site.[10] PROTACs offer a powerful alternative by degrading the entire BTK protein, rendering such mutations irrelevant.
| PROTAC | Warhead/Inhibitor Base | E3 Ligase Recruited | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| MT-802 | Ibrutinib | Cereblon (CRBN) | MOLM-14 | 14.6 nM | >95% | [2] |
| PTD10 | GDC-0853 | Cereblon (CRBN) | Ramos | 0.5 nM | >95% | [9][11] |
| SJF620 | Ibrutinib | Cereblon (CRBN) | JeKo-1 | ~10 nM | >90% | [12] |
| RC-1 | Ibrutinib (reversible covalent) | Cereblon (CRBN) | MOLM-14 | 8-40 nM | >95% | [12] |
Table 1: Quantitative Data for Representative BTK PROTACs. DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase whose mutation and overexpression drive non-small cell lung cancer (NSCLC).[13][14] Generations of EGFR TKIs have been developed, but resistance, often through secondary mutations like T790M and C797S, remains a major clinical hurdle.[1] EGFR-targeting PROTACs have demonstrated the ability to degrade both wild-type and various mutant forms of the receptor, offering a strategy to overcome TKI resistance.[1][15]
| PROTAC | Warhead/Inhibitor Base | E3 Ligase Recruited | Cell Line | DC₅₀ | Reference |
| MS39 | Gefitinib | Cereblon (CRBN) | HCC-827 (del19) | 5.0 nM | [1] |
| MS39 | Gefitinib | Cereblon (CRBN) | H3255 (L858R) | 3.3 nM | [1] |
| Compound 1 | Lapatinib | Von Hippel-Lindau (VHL) | H3255 (L858R) | ~100 nM | [16] |
| CP17 | Covalent Purine Ligand | Von Hippel-Lindau (VHL) | H1975 (L858R/T790M) | 32 nM (IC₅₀) | [15] |
Table 2: Quantitative Data for Representative EGFR PROTACs. DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration for cell viability.
BCR-ABL
The BCR-ABL fusion oncoprotein is the causative driver of chronic myeloid leukemia (CML).[17][18] While TKIs targeting BCR-ABL have revolutionized CML treatment, resistance and disease persistence in leukemic stem cells are ongoing concerns.[18][19] PROTACs that degrade BCR-ABL can eliminate both its kinase and scaffolding functions, potentially leading to deeper and more durable responses.[20]
| PROTAC | Warhead/Inhibitor Base | E3 Ligase Recruited | Cell Line | DC₅₀ | IC₅₀ (Proliferation) | Reference |
| GMB-475 | Allosteric (Asciminib-based) | Von Hippel-Lindau (VHL) | K562 | ~1 µM | ~1 µM | [18][19] |
| SIAIS178 | Dasatinib | Cereblon (CRBN) | K562 | ~30 nM | ~10 nM | [12] |
| LPA81 | Allosteric (Asciminib-based) | Cereblon (CRBN) | K562 | <0.5 µM (>90% degradation) | Not specified | [17] |
Table 3: Quantitative Data for Representative BCR-ABL PROTACs. DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols for PROTAC Evaluation
Rigorous characterization is essential for advancing a PROTAC from a chemical entity to a therapeutic candidate. The following are core experimental methodologies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The next generation of EGFR inhibitors: a patenting perspective of PROTACs based EGFR degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ashpublications.org [ashpublications.org]
Delving into the Target Selectivity of DB-3-291: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the target selectivity profile of DB-3-291, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of C-terminal Src Kinase (CSK). By leveraging quantitative proteomics and target engagement assays, a comprehensive understanding of this compound's mechanism of action and its specificity has been elucidated. This document provides a detailed overview of its target profile, the experimental methodologies employed in its characterization, and the relevant signaling pathways.
Quantitative Target Selectivity Profile of this compound
This compound was developed as a selective degrader of CSK. Its design incorporates the multi-targeted kinase inhibitor dasatinib as the kinase-binding ligand. While dasatinib is known to bind to over 100 kinases with sub-micromolar affinity, including a 1 nM in vitro binding affinity for CSK, this compound exhibits a surprisingly high degree of selectivity for inducing the degradation of CSK.
The following table summarizes the quantitative proteomics data from a study where MOLT-4 cells were treated with 1 µM this compound for 5 hours. The data highlights the potent and selective degradation of CSK.
| Target Protein | Gene Symbol | Peptide Count | Fold Change (Treated/Control) | p-value |
| C-terminal Src kinase | CSK | 25 | 0.18 | 1.00E-05 |
| Ephrin type-A receptor 2 | EPHA2 | 33 | 0.85 | 0.04 |
| Serine/threonine-protein kinase 3 | STK3 | 16 | 1.12 | 0.04 |
| Mitogen-activated protein kinase 1 | MAPK1 | 22 | 0.95 | 0.03 |
| Cyclin-dependent kinase 1 | CDK1 | 18 | 1.05 | 0.03 |
Data extracted from supplementary materials of Donovan et al., Cell (2020). The table shows a selection of significantly affected kinases to illustrate the selectivity for CSK.
Experimental Protocols
The characterization of this compound's selectivity profile involved two key experimental approaches: quantitative proteomics to measure protein abundance changes and the KiNativ™ assay to assess target engagement.
Quantitative Proteomics for Degradation Profiling
This method provides a global and unbiased view of changes in protein levels following treatment with a compound.
1. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., MOLT-4) are cultured under standard conditions.
-
Cells are treated with a specific concentration of the degrader compound (e.g., 1 µM this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 5 hours).
2. Cell Lysis and Protein Digestion:
-
After treatment, cells are harvested and lysed to extract total protein.
-
The protein concentration is determined, and equal amounts of protein from each sample are taken for further processing.
-
Proteins are denatured, reduced, and alkylated, followed by enzymatic digestion (typically with trypsin) to generate peptides.
3. Tandem Mass Tag (TMT) Labeling:
-
Peptides from different samples (e.g., control and this compound treated) are labeled with isobaric tandem mass tags (TMT). This allows for multiplexing and simultaneous analysis of multiple samples in a single mass spectrometry run.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The labeled peptide mixture is separated by liquid chromatography based on hydrophobicity.
-
The separated peptides are then ionized and analyzed by a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS2 scan). The TMT reporter ions in the MS2 spectra provide quantitative information about the relative abundance of the peptide in each sample.
5. Data Analysis:
-
The raw mass spectrometry data is processed using specialized software to identify the peptides and proteins and to quantify the relative changes in protein abundance between the different treatment conditions.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment with the degrader.
KiNativ™ Assay for Target Engagement
This activity-based protein profiling (ABPP) method measures the ability of a compound to bind to and inhibit the activity of kinases in their native cellular environment.
1. Lysate Preparation:
-
Cell lysates are prepared from the desired cell line, maintaining the kinases in their native, active state.
2. Compound Incubation:
-
The cell lysate is incubated with the test compound (e.g., this compound) at various concentrations to allow for binding to its target kinases.
3. Probe Labeling:
-
A biotinylated acyl-ATP or acyl-ADP probe is added to the lysate. This probe covalently binds to the active site of kinases that are not occupied by the test compound.
4. Protein Digestion and Enrichment:
-
The proteins in the lysate are digested into peptides.
-
The biotin-labeled peptides are then enriched using streptavidin affinity chromatography.
5. LC-MS/MS Analysis and Quantification:
-
The enriched, labeled peptides are analyzed by LC-MS/MS.
-
The amount of labeled peptide for each kinase is quantified. A decrease in the amount of labeled peptide in the presence of the test compound indicates that the compound is engaging with and inhibiting that particular kinase.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway influenced by this compound and the experimental workflow for its characterization.
Caption: Experimental workflow for determining the target selectivity profile of this compound.
Caption: Simplified signaling pathway showing CSK's role as a negative regulator of Src Family Kinases.
The PROTAC DB-3-291: A Technical Guide to its Impact on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
DB-3-291 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of C-terminal Src kinase (CSK). As a master negative regulator of Src family kinases (SFKs), the degradation of CSK by this compound unleashes the activity of these critical signaling proteins. This guide provides an in-depth analysis of the downstream signaling consequences of CSK degradation by this compound, offering insights into its mechanism of action and potential therapeutic applications. We will explore the key signaling pathways modulated by this compound, present relevant quantitative data from analogous studies, and provide detailed experimental protocols for researchers investigating CSK degraders.
Introduction to this compound and C-terminal Src Kinase (CSK)
This compound is a bifunctional molecule that simultaneously binds to CSK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CSK.[1] CSK is a non-receptor tyrosine kinase that plays a pivotal role in maintaining the inactive state of Src family kinases (SFKs), which include Src, Lyn, Fyn, and Lck, among others.[2][3] By phosphorylating a conserved C-terminal tyrosine residue on SFKs, CSK promotes a closed, inactive conformation.[4][5] The targeted degradation of CSK by this compound removes this critical inhibitory brake, leading to the sustained activation of SFKs and the subsequent modulation of numerous downstream signaling pathways that govern cellular processes such as proliferation, survival, migration, and differentiation.[4][6]
Downstream Signaling Pathways Affected by this compound
The primary molecular consequence of this compound action is the hyperactivation of Src family kinases. This activation triggers a cascade of downstream signaling events, primarily through the MAPK/ERK, PI3K/Akt, and STAT3 pathways.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Activated SFKs can phosphorylate and activate key components of this pathway.
-
Mechanism of Activation: Upon CSK degradation by this compound, active SFKs can phosphorylate adaptor proteins such as Grb2, which in turn recruits the Ras guanine nucleotide exchange factor SOS to the plasma membrane. This leads to the activation of Ras, initiating a phosphorylation cascade through Raf, MEK, and finally ERK.
-
Cellular Consequences: The activation of the MAPK/ERK pathway can lead to the transcription of genes involved in cell cycle progression and proliferation.[4]
The PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism. SFKs are known to be potent activators of this pathway.
-
Mechanism of Activation: Activated SFKs can directly phosphorylate and activate the p85 regulatory subunit of PI3K, or they can activate receptor tyrosine kinases that in turn activate PI3K. Activated PI3K converts PIP2 to PIP3, leading to the recruitment and activation of Akt.
-
Cellular Consequences: Akt activation promotes cell survival by inhibiting pro-apoptotic proteins and enhances cell growth and proliferation by activating downstream targets like mTOR.[4][7]
The STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and immune responses. SFKs are key upstream activators of STAT3.
-
Mechanism of Activation: Active SFKs can directly phosphorylate STAT3 on a critical tyrosine residue (Tyr705). This phosphorylation event induces STAT3 dimerization, nuclear translocation, and DNA binding, leading to the transcription of target genes.
-
Cellular Consequences: The activation of STAT3 is often associated with promoting cell proliferation and preventing apoptosis in various cancer models.[4]
Quantitative Data on CSK Inhibition/Degradation
While specific quantitative data for this compound is not yet widely available in the public domain, studies on other CSK inhibitors and CSK knockdown models provide valuable insights into the expected quantitative effects on downstream signaling.
| Target Protein/Phospho-protein | Experimental System | Fold Change upon CSK Inhibition/Knockdown | Reference |
| p-Src (Y416) | B cells with CSK inhibition | Increased | [8] |
| p-Akt | B cells with CSK inhibition | Impaired | [8] |
| p-ERK | B cells with CSK inhibition | Inhibited | [8] |
| p-STAT5 | Mast cells with CSK knockdown | Decreased | [9] |
| p-Syk | Mast cells with CSK knockdown | Increased | [9] |
Visualizing the Signaling Network
This compound Mechanism of Action
Caption: Mechanism of this compound-induced CSK degradation.
Downstream Signaling Pathways Activated by this compound
Caption: Overview of signaling pathways activated by this compound.
Key Experimental Protocols
Western Blotting for CSK Degradation and Pathway Activation
Objective: To determine the degradation of CSK and the phosphorylation status of downstream signaling proteins (e.g., p-Src, p-ERK, p-Akt, p-STAT3) in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-CSK, anti-p-Src, anti-Src, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (GAPDH or β-actin).
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT-based assays
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
This compound represents a powerful chemical tool for probing the function of CSK and the downstream consequences of its degradation. By inducing the potent and selective degradation of CSK, this compound leads to the robust activation of Src family kinases, which in turn modulates key signaling pathways including the MAPK/ERK, PI3K/Akt, and STAT3 cascades. This guide provides a foundational understanding of the molecular effects of this compound and offers practical experimental approaches for its investigation. Further research into CSK degraders like this compound holds significant promise for elucidating the complex roles of SFKs in health and disease and may pave the way for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]
- 3. Tyrosine-protein kinase CSK - Wikipedia [en.wikipedia.org]
- 4. Apoptosis regulation by the tyrosine-protein kinase CSK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Positive and Negative Regulatory Roles of C-Terminal Src Kinase (CSK) in FcεRI-Mediated Mast Cell Activation, Independent of the Transmembrane Adaptor PAG/CSK-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with DB-3-291, a Novel AKT Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide for the in vitro evaluation of DB-3-291, a potent and selective inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). The AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in various human cancers.[1] this compound represents a promising therapeutic candidate for cancers with aberrant AKT pathway activation.
The following sections detail the mechanism of action of this compound, provide structured tables for summarizing quantitative data, outline detailed experimental protocols for key in vitro assays, and include visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase domain of all three AKT isoforms (AKT1, AKT2, and AKT3). By binding to the ATP-binding pocket of AKT, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the pro-survival and pro-proliferative signals of the pathway. The primary signaling cascade affected is the PI3K/AKT/mTOR pathway.
Data Presentation: Quantitative Summary of In Vitro Activity
The following tables provide a template for summarizing the key quantitative data from in vitro experiments with this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| AKT1 | 15 | Cell-free kinase assay |
| AKT2 | 25 | Cell-free kinase assay |
| AKT3 | 20 | Cell-free kinase assay |
| PI3Kα | >10,000 | Cell-free kinase assay |
| PDK1 | >5,000 | Cell-free kinase assay |
| mTOR | >8,000 | Cell-free kinase assay |
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Pathway Alteration | GI₅₀ (µM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 0.5 |
| PC-3 | Prostate Cancer | PTEN Null | 0.8 |
| A549 | Lung Cancer | KRAS Mutant | 5.2 |
| U-87 MG | Glioblastoma | PTEN Null | 0.7 |
Experimental Protocols
Cell-Free Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the 50% inhibitory concentration (IC₅₀) of this compound against purified AKT kinases.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
GSK3α/β peptide substrate
-
ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of each this compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the AKT enzyme and the GSK3α/β peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km for each enzyme).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (GI₅₀ Determination)
This protocol outlines the methodology to determine the 50% growth inhibition (GI₅₀) concentration of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549, U-87 MG)
-
Complete growth medium (specific to each cell line)
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear bottom, white-walled plates
-
Trypsin-EDTA
Procedure:
-
Harvest and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the GI₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of AKT Pathway Inhibition
This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation status of AKT and its downstream targets.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium and serum-free medium
-
This compound
-
IGF-1 (or other growth factor to stimulate the pathway)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with 100 ng/mL IGF-1 for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to assess the inhibition of phosphorylation.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for the cell proliferation (GI₅₀) assay.
References
Application Notes and Protocols for Anti-His-tag Monoclonal Antibody (Clone OGHis, MBL Code No. D291-3) in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of the Anti-His-tag monoclonal antibody (Clone OGHis, MBL Code No. D291-3) in Western Blotting applications. This antibody is a valuable tool for the detection and characterization of His-tagged recombinant proteins.
Quantitative Data Summary
For optimal and reproducible results in Western Blotting, the following concentrations and dilutions are recommended. It is important to note that the ideal concentration may vary depending on the specific experimental conditions, including the expression level of the His-tagged protein and the detection system used.[1]
| Parameter | Recommended Concentration/Dilution | Notes |
| Primary Antibody (D291-3) | 1:1000 - 1:10,000 dilution | The optimal dilution should be determined experimentally. Start with a 1:2000 dilution and adjust as needed to achieve the best signal-to-noise ratio. |
| Secondary Antibody (HRP-conjugated) | 1:10,000 dilution | A common starting dilution for commercially available HRP-conjugated anti-mouse IgG.[2] |
| Blocking Solution | 5-10% skim milk in PBS or TBST | 10% skim milk is recommended for blocking to reduce non-specific binding.[2] |
| Antibody Dilution Buffer | 1% skim milk in PBS or TBST | Dilute the primary and secondary antibodies in a lower concentration of blocking agent to minimize background.[2] |
Experimental Protocols
This section details the step-by-step procedure for performing a Western Blot to detect His-tagged proteins using the D291-3 antibody.
I. Sample Preparation
-
Cell Lysis:
-
For adherent cells, wash with ice-cold 1X PBS and then lyse by adding 1X SDS sample buffer (e.g., Laemmli buffer).[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold 1X PBS, and resuspend in 1X SDS sample buffer.
-
-
Sonication and Denaturation:
II. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Protein Transfer:
III. Immunodetection
-
Blocking:
-
To prevent non-specific antibody binding, incubate the membrane in a blocking solution (e.g., 10% skimmed milk in PBS with 0.05% Tween-20 (PBS-T)) for 1 hour at room temperature or overnight at 4°C.[2]
-
-
Primary Antibody Incubation:
-
Dilute the Anti-His-tag antibody (D291-3) in antibody dilution buffer (e.g., 1% skimmed milk in PBS-T) at the desired concentration (e.g., 1:2000).
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature with gentle agitation.[2]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-mouse IgG secondary antibody in the antibody dilution buffer (e.g., 1:10,000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[2]
-
-
Final Washes:
IV. Detection
-
Chemiluminescent Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).[2]
-
-
Signal Visualization:
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Western Blotting protocol for the detection of His-tagged proteins.
Caption: Western Blotting workflow for His-tagged protein detection.
Signaling Pathway Considerations
The Anti-His-tag antibody (D291-3) recognizes the polyhistidine tag, which is an artificial epitope engineered into recombinant proteins. Therefore, this antibody does not target a protein within a specific endogenous signaling pathway. The relevant signaling pathway would be the one in which the His-tagged protein of interest is involved.
For illustrative purposes, the diagram below represents a generic signaling cascade that could be investigated using a His-tagged recombinant protein.
Caption: Example of a signaling pathway involving a His-tagged protein.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with NVG-291
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVG-291 is a therapeutic peptide designed to promote neural repair by modulating the activity of its target protein, receptor protein tyrosine phosphatase sigma (PTPσ). PTPσ is a transmembrane receptor that, upon binding to extracellular inhibitory molecules like chondroitin sulfate proteoglycans (CSPGs), plays a crucial role in restricting axonal regeneration after injury. NVG-291 is engineered to mimic the intracellular domain of PTPσ, thereby influencing its signaling cascade and fostering an environment conducive to neuroregeneration.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a compound with its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of proteins. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, one can determine if the compound has engaged its target.
These application notes provide a detailed protocol for utilizing CETSA to verify and characterize the binding of NVG-291 to PTPσ in a cellular context.
Principle of the Experiment
This protocol describes two key CETSA experiments:
-
Melt Curve (Thermal Shift) Assay: This experiment aims to determine the melting temperature (Tm) of PTPσ in the presence and absence of NVG-291. A shift in the Tm upon treatment with NVG-291 provides evidence of target engagement.
-
Isothermal Dose-Response (ITDR) Assay: This experiment evaluates the extent of PTPσ stabilization at a single, fixed temperature across a range of NVG-291 concentrations. This allows for the determination of the compound's potency (EC50) for target engagement in a cellular setting.
Experimental Protocols
Materials and Reagents
-
Cell line expressing PTPσ (e.g., a neuronal cell line like SH-SY5Y)
-
Cell culture medium and supplements
-
NVG-291 peptide
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PTPσ
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Thermocycler or heating block
-
Centrifuge
-
Western blot imaging system
Protocol 1: Melt Curve CETSA
-
Cell Culture and Treatment:
-
Plate PTPσ-expressing cells and grow to 80-90% confluency.
-
Treat one set of cells with a saturating concentration of NVG-291 (e.g., 10 µM) and another set with vehicle control (e.g., sterile water or PBS).
-
Incubate the cells for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Harvest cells by scraping and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for PTPσ.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for PTPσ.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture and Treatment:
-
Plate and grow cells as described in Protocol 1.
-
Treat the cells with a serial dilution of NVG-291 (e.g., from 0.1 nM to 100 µM) and a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them as in Protocol 1.
-
Heat all samples at a single, predetermined temperature (e.g., 55°C, chosen from the melt curve experiment to be in the middle of the transition zone) for 3 minutes. Include an unheated control.
-
-
Cell Lysis, Protein Quantification, and Western Blot Analysis:
-
Follow steps 3 and 4 from Protocol 1 to process the samples and quantify the amount of soluble PTPσ.
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the CETSA experiments with NVG-291.
Table 1: Melt Curve Data for PTPσ
| Temperature (°C) | Vehicle Control (% Soluble PTPσ) | NVG-291 (10 µM) (% Soluble PTPσ) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 92 |
| 55 | 50 | 85 |
| 60 | 25 | 65 |
| 65 | 10 | 40 |
| 70 | 5 | 15 |
Table 2: Isothermal Dose-Response (ITDR) Data for NVG-291 at 55°C
| NVG-291 Concentration (µM) | % Soluble PTPσ |
| 0 (Vehicle) | 50 |
| 0.01 | 55 |
| 0.1 | 65 |
| 1 | 80 |
| 10 | 85 |
| 100 | 86 |
Visualizations
Application Notes and Protocols for Measuring Ternary Complex Formation Induced by a Hypothetical Molecule DB-3-291
Disclaimer: As of November 2025, specific information regarding a molecule designated "DB-3-291" and its role in forming a ternary complex is not publicly available. Therefore, this document will serve as a general application note and protocol for measuring the formation of a ternary complex, using a hypothetical molecule, designated herein as this compound, as an illustrative example. The principles, protocols, and data presentation formats described are based on established methods for characterizing similar molecules, such as Proteolysis Targeting Chimeras (PROTACs).
For the purpose of this guide, we will hypothesize that This compound is a PROTAC designed to induce the degradation of the target protein BRD4 by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This system is well-characterized and serves as an excellent model for demonstrating the application of various biophysical and biochemical assays.[1][2]
Introduction to Ternary Complex Formation
Ternary complexes, consisting of three interacting molecules, are central to the mechanism of action of a growing class of therapeutics, including PROTACs and molecular glues.[3] These molecules function by bringing a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The formation and stability of this ternary complex are critical determinants of the efficacy of the degrader molecule.[2][4] Therefore, accurate measurement of ternary complex formation is essential for the development and optimization of these novel therapeutics.
This document provides an overview of the key experimental techniques and detailed protocols for quantifying the formation of the hypothetical this compound:BRD4:VHL ternary complex.
Signaling Pathway of this compound
The proposed mechanism of action for the hypothetical PROTAC this compound is illustrated in the signaling pathway diagram below. This compound simultaneously binds to the target protein BRD4 and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to BRD4, marking it for degradation by the proteasome.
Quantitative Data Presentation
The following tables provide examples of how to present quantitative data obtained from various biophysical assays. The data shown are representative values for a well-characterized PROTAC system, such as MZ1, which also targets BRD4 for degradation via VHL recruitment.[1]
Table 1: Equilibrium Dissociation Constants (KD) for Binary and Ternary Interactions
| Interacting Species | Assay | KD (nM) |
| This compound : BRD4BD2 | ITC | 4 |
| This compound : VHL | ITC | 66 |
| VHL:this compound : BRD4BD2 | SPR | 1 |
Table 2: Kinetic Parameters from Surface Plasmon Resonance (SPR)
| Interaction | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound : BRD4BD2 | 1.2 x 105 | 4.8 x 10-4 | 4 |
| This compound : VHL | 4.4 x 105 | 2.9 x 10-2 | 66 |
| VHL:this compound : BRD4BD2 | 2.5 x 106 | 2.5 x 10-3 | 1 |
Table 3: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)
| Interaction | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound : BRD4BD2 | 1.0 | -8.5 | -2.9 | -11.4 |
| This compound : VHL | 1.0 | -9.8 | -1.1 | -10.9 |
Experimental Protocols
A variety of techniques can be employed to measure ternary complex formation, each with its own advantages and limitations.[1][5][6][7] Below are detailed protocols for three commonly used methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Co-Immunoprecipitation (Co-IP).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[8][9][10][11]
Objective: To determine the kinetics (ka, kd) and affinity (KD) of the interactions between this compound, BRD4, and VHL.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified proteins: BRD4 and VHL-ElonginB-ElonginC (VBC) complex
-
This compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Immobilize VBC to the desired level on one flow cell.
-
Deactivate the remaining active groups with ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilized ligand.
-
-
Analyte Binding:
-
Prepare a dilution series of BRD4 in running buffer.
-
Prepare a separate dilution series of BRD4 mixed with a constant concentration of this compound.
-
Inject the BRD4 solutions (with and without this compound) over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Bio-Layer Interferometry (BLI)
BLI is another label-free optical biosensing technique for real-time analysis of biomolecular interactions.[12][13][14][15][16]
Objective: To measure the formation of the this compound-mediated ternary complex.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated)
-
Biotinylated VBC
-
Purified BRD4
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
Protocol:
-
Biosensor Loading:
-
Hydrate the biosensors in assay buffer.
-
Load the biotinylated VBC onto the streptavidin biosensors to the desired level.
-
Establish a stable baseline in assay buffer.
-
-
Association and Dissociation:
-
Move the VBC-loaded biosensors to wells containing a fixed concentration of BRD4 and varying concentrations of this compound.
-
Measure the association for a defined period.
-
Transfer the biosensors to wells containing only assay buffer to measure dissociation.
-
-
Data Analysis:
-
Reference-subtract the data using a biosensor with no analyte.
-
Analyze the binding curves to determine the kinetic and affinity constants.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to study protein-protein interactions in a cellular context or in vitro.[17][18][19][20][21] A two-step Co-IP can be used to confirm the formation of a ternary complex.[17][18][19]
Objective: To qualitatively or semi-quantitatively demonstrate the formation of the this compound:BRD4:VHL ternary complex in cells.
Materials:
-
Cells expressing tagged versions of BRD4 (e.g., FLAG-BRD4) and VHL (e.g., HA-VHL)
-
This compound
-
Lysis buffer
-
Antibodies against the tags (anti-FLAG and anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and collect the supernatant.
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with anti-FLAG antibody to pull down FLAG-BRD4 and its binding partners.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the complexes from the beads.
-
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with anti-HA antibody.
-
Add fresh protein A/G beads.
-
Wash the beads.
-
Elute the final complexes.
-
-
Western Blot Analysis:
-
Run the samples from each step of the Co-IP on an SDS-PAGE gel.
-
Transfer to a membrane and probe with antibodies against FLAG, HA, and an endogenous protein to confirm the presence of all three components in the final eluate of the this compound-treated sample.
-
Experimental Workflow
The following diagram outlines a general workflow for measuring ternary complex formation, from initial protein preparation to final data analysis and validation.
Conclusion
The formation of a stable ternary complex is a prerequisite for the activity of many novel therapeutics, including the hypothetical PROTAC this compound. A comprehensive understanding of the biophysical and biochemical properties of this complex is crucial for drug development. The application of a suite of orthogonal assays, such as SPR, BLI, ITC, and Co-IP, as detailed in these notes, provides a robust framework for characterizing the kinetics, affinity, thermodynamics, and cellular relevance of ternary complex formation. This multi-faceted approach enables researchers and drug development professionals to make informed decisions in the design and optimization of next-generation therapeutics.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 7. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. med.emory.edu [med.emory.edu]
- 10. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. jove.com [jove.com]
- 13. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]
- 16. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Evaluation of DB-3-291
Disclaimer: Publicly available information on a compound specifically designated as "DB-3-291" is not available at the time of this writing. The following application notes and protocols are provided as a generalized framework for the in vivo experimental design of a hypothetical kinase inhibitor, hereafter referred to as "this compound," based on common practices for anti-cancer drug development. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Application Notes
Introduction
This compound is a novel, potent, and selective kinase inhibitor targeting a key signaling pathway implicated in tumor growth and proliferation. These application notes provide a comprehensive overview of the recommended in vivo experimental design to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical cancer models. The primary goal of these studies is to establish a clear dose-response relationship, assess the therapeutic window, and identify potential biomarkers of response.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals with experience in animal handling and in vivo cancer pharmacology. All experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
General Considerations for In Vivo Studies
-
Animal Model Selection: The choice of animal model is critical for the successful evaluation of an anti-cancer agent. Patient-derived xenograft (PDX) models are often preferred as they more closely recapitulate the heterogeneity of human tumors. However, traditional cell line-derived xenograft (CDX) models using cell lines with known genetic backgrounds (e.g., specific mutations in the target kinase pathway) are also valuable for initial efficacy studies.
-
Route of Administration and Formulation: The route of administration (e.g., oral, intravenous, intraperitoneal) should be consistent with the intended clinical application. The vehicle for formulation should be well-tolerated by the animals and ensure the solubility and stability of this compound.
-
Dose Selection and Schedule: Dose levels should be selected based on prior in vitro potency and in vivo tolerability studies. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). The dosing schedule (e.g., once daily, twice daily, intermittent) should be guided by pharmacokinetic data.
-
Endpoint Analysis: Primary endpoints for efficacy studies typically include tumor growth inhibition (TGI) and tumor regression. Secondary endpoints may include survival analysis, assessment of metastasis, and pharmacodynamic marker analysis in tumor and surrogate tissues.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity (DLT).
Materials:
-
This compound
-
Vehicle for formulation
-
6-8 week old female athymic nude mice
-
Standard laboratory animal housing and care facilities
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Acclimate mice for at least one week prior to the start of the study.
-
Randomize mice into dose cohorts (e.g., 5, 10, 20, 40, 80 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Administer this compound or vehicle via the chosen route of administration for a defined period (e.g., 14-21 consecutive days).
-
Monitor mice daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.
-
Record body weight at least three times per week.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of toxicity.
Protocol 2: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
Cancer cell line or PDX tissue expressing the target of this compound
-
6-8 week old female immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Matrigel (optional, for subcutaneous implantation)
-
This compound and vehicle
-
Calipers
Procedure:
-
Implant cancer cells or PDX tissue subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group), including a vehicle control and one or more doses of this compound below the MTD.
-
Administer this compound or vehicle according to the predetermined schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a specific size or after a set duration), euthanize the mice.
-
Excise tumors, weigh them, and collect samples for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) and histopathology.
Data Presentation
Table 1: Summary of Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 0 | QD | 1500 ± 150 | - | - |
| This compound | 10 | QD | 800 ± 90 | 46.7 | <0.05 |
| This compound | 30 | QD | 350 ± 50 | 76.7 | <0.001 |
| This compound | 60 | QD | 100 ± 20 | 93.3 | <0.0001 |
Table 2: Summary of Tolerability of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 ± SEM | Incidence of Treatment-Related Mortality | Notable Clinical Observations |
| Vehicle Control | 0 | +5.2 ± 1.1 | 0/10 | None |
| This compound | 10 | +3.8 ± 1.5 | 0/10 | None |
| This compound | 30 | -2.1 ± 2.0 | 0/10 | None |
| This compound | 60 | -8.5 ± 2.5 | 0/10 | Mild, transient lethargy |
Mandatory Visualization
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A flowchart illustrating the typical workflow for an in vivo tumor xenograft efficacy study.
Application Notes and Protocols for NanoBRET™ Target Engagement Assay
Topic: NanoBRET™ Assay for DB-3-291 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NanoBRET™ Target Engagement (TE) Assay is a powerful tool for measuring the binding of a test compound to a specific protein target within intact cells.[1][2] This technology leverages Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the transfer of energy from a bioluminescent donor to a fluorescent acceptor.[3][4] In the NanoBRET™ TE assay, the target protein is fused to a bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target protein serves as the acceptor.[2][4] When the tracer binds to the NanoLuc®-fused target protein, the close proximity allows for energy transfer, resulting in a BRET signal.[4] The introduction of a test compound, such as this compound, that competes with the tracer for binding to the target protein will lead to a dose-dependent decrease in the BRET signal.[1] This allows for the quantitative determination of compound affinity and target engagement in a live-cell environment.[5][6]
Principle of the Assay
The NanoBRET™ Target Engagement Assay is based on the competition between a fluorescently labeled tracer and a test compound for binding to a NanoLuc® luciferase-tagged target protein expressed in live cells. The key components of the assay are:
-
NanoLuc® Fusion Protein: The target protein of interest is genetically fused to NanoLuc® luciferase, a small, bright luciferase that serves as the BRET donor.
-
NanoBRET™ Tracer: A cell-permeable fluorescent molecule designed to bind specifically and reversibly to the target protein. This tracer acts as the BRET acceptor.
-
Test Compound (e.g., this compound): An unlabeled compound whose binding affinity to the target protein is being measured.
-
Nano-Glo® Substrate: A substrate for NanoLuc® luciferase that, when oxidized, produces the luminescent signal.
-
Extracellular NanoLuc® Inhibitor: This component is added to quench any luminescent signal from NanoLuc® fusion proteins that may be present outside the cell, ensuring the signal is specific to intracellular target engagement.[2]
Binding of the tracer to the NanoLuc®-target protein fusion brings the donor and acceptor into close proximity (<10 nm), resulting in energy transfer and a detectable BRET signal. When a test compound is introduced, it competes with the tracer for the binding site on the target protein. This competition leads to a reduction in the BRET signal that is proportional to the amount of test compound bound to the target.
Visualizing the NanoBRET™ Target Engagement Workflow
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a generic signaling pathway that could be investigated using the NanoBRET™ assay, where this compound is hypothesized to inhibit a key kinase in the pathway.
Caption: A generic kinase signaling pathway inhibited by this compound.
Experimental Protocols
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Vector encoding the target protein fused to NanoLuc®
-
NanoBRET™ Tracer specific for the target
-
This compound test compound
-
DMSO (for compound dilution)
-
White, 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
BRET-capable plate reader
Protocol: NanoBRET™ Target Engagement Assay
Day 1: Cell Plating and Transfection
-
Prepare a suspension of HEK293 cells in Opti-MEM™ at a concentration of 2 x 10^5 cells/mL.
-
In a sterile tube, prepare the transfection complex by combining the NanoLuc®-fusion vector and the transfection reagent according to the manufacturer's instructions. Incubate for the recommended time at room temperature.
-
Add the transfection complex to the cell suspension and mix gently.
-
Dispense 100 µL of the cell/transfection mix into each well of a 96-well white assay plate.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator.
Day 2: Compound and Tracer Addition
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these stocks into Opti-MEM™ to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Prepare the NanoBRET™ tracer solution in Opti-MEM™ at the recommended concentration (typically at or near its EC50 value for the target).[2]
-
Add the diluted this compound and the tracer to the appropriate wells of the cell plate. Include "no compound" controls (tracer only) and "no tracer" controls.
-
Incubate the plate for the desired time (e.g., 2-4 hours) at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.
Day 2: Signal Detection
-
Prepare the Nano-Glo® detection reagent by mixing the Nano-Glo® substrate and the Extracellular NanoLuc® Inhibitor in the provided buffer, according to the manufacturer's protocol.
-
Add 25 µL of the detection reagent to each well of the assay plate.
-
Incubate the plate at room temperature for 3-5 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence at two wavelengths using a BRET-capable plate reader:
-
Donor Emission: 460 nm (with a 20-40 nm bandpass filter)
-
Acceptor Emission: 610 nm (with a >600 nm longpass filter)
-
Data Analysis
-
Calculate the Raw BRET Ratio:
-
BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Normalize the BRET Ratios:
-
Subtract the BRET ratio of the "no tracer" control from all other BRET ratio values.
-
-
Generate a Dose-Response Curve:
-
Plot the normalized BRET ratios against the logarithm of the this compound concentration.
-
-
Determine the IC50:
-
Fit the dose-response curve to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the tracer binding.
-
Quantitative Data Presentation
The following tables present hypothetical data for the target engagement of this compound with a target kinase, as well as its selectivity against other kinases.
Table 1: Target Engagement of this compound with Target Kinase 1
| Parameter | Value |
| Tracer Concentration | 1 µM |
| This compound IC50 | 50 nM |
| Hill Slope | -1.1 |
| Maximum Inhibition | 95% |
| R² of Curve Fit | 0.99 |
Table 2: Selectivity Profile of this compound
| Kinase Target | NanoBRET™ IC50 (nM) |
| Target Kinase 1 | 50 |
| Kinase 2 | 1,200 |
| Kinase 3 | > 10,000 |
| Kinase 4 | 850 |
Conclusion
The NanoBRET™ Target Engagement assay provides a robust and quantitative method to assess the binding of compounds like this compound to their intended targets in a physiologically relevant cellular context.[5] By following the detailed protocol and utilizing the data analysis methods described, researchers can accurately determine the intracellular affinity and selectivity of their compounds, which is a critical step in the drug discovery and development process.[7] The ability to measure target engagement in live cells offers a significant advantage over traditional biochemical assays, as it accounts for factors such as cell permeability and the presence of endogenous cofactors.[7]
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 2. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 3. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 4. news-medical.net [news-medical.net]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.sg]
Application Notes and Protocols for DB-3-291: A PROTAC-Mediated Degrader of C-terminal Src Kinase (CSK) for Immune Cell Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB-3-291 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of C-terminal Src Kinase (CSK). As a key negative regulator of Src family kinases (SFKs), CSK plays a pivotal role in suppressing the activation of immune cells. By targeting CSK for proteasomal degradation, this compound provides a powerful tool to investigate the downstream effects of sustained SFK activation in various immune cell signaling pathways, including those in T cells and B cells. These application notes provide detailed protocols for utilizing this compound to study immune cell signaling, along with expected outcomes and data presentation formats.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to CSK and another ligand that recruits an E3 ubiquitin ligase. This dual binding brings CSK into close proximity with the E3 ligase, facilitating the ubiquitination of CSK and its subsequent degradation by the proteasome. The degradation of CSK removes a critical inhibitory brake on SFKs, such as Lck and Fyn in T cells and Lyn in B cells, leading to their enhanced and sustained activation.
Data Presentation
Table 1: In Vitro Degradation of CSK by this compound in Human T Cells
| Cell Line | Treatment | Concentration (nM) | Duration (hours) | CSK Protein Level (% of Control) | p-Src (Y416) Level (Fold Change) |
| Jurkat | This compound | 1 | 4 | 75 ± 5 | 1.8 ± 0.2 |
| Jurkat | This compound | 10 | 4 | 42 ± 6 | 3.5 ± 0.4 |
| Jurkat | This compound | 100 | 4 | 15 ± 4 | 6.2 ± 0.7 |
| Jurkat | This compound | 1000 | 4 | <5 | 8.1 ± 0.9 |
| Primary Human CD4+ T cells | This compound | 10 | 6 | 55 ± 8 | 2.5 ± 0.3 |
| Primary Human CD4+ T cells | This compound | 100 | 6 | 21 ± 5 | 5.1 ± 0.6 |
Table 2: Functional Effects of this compound on T Cell Activation
| Cell Type | Treatment | Concentration (nM) | Stimulation | CD69+ Cells (%) | IL-2 Production (pg/mL) |
| Jurkat | DMSO | - | Anti-CD3/CD28 | 35 ± 4 | 150 ± 20 |
| Jurkat | This compound | 100 | Anti-CD3/CD28 | 68 ± 7 | 450 ± 50 |
| Primary Human CD4+ T cells | DMSO | - | Anti-CD3/CD28 | 42 ± 5 | 800 ± 90 |
| Primary Human CD4+ T cells | This compound | 100 | Anti-CD3/CD28 | 75 ± 9 | 2400 ± 250 |
Experimental Protocols
Protocol 1: Western Blot Analysis of CSK Degradation and SFK Activation
This protocol details the procedure to assess the efficacy of this compound in degrading CSK and subsequently activating SFKs by measuring the phosphorylation of their activation loop.
Materials:
-
This compound
-
Immune cells (e.g., Jurkat T cells, primary human T cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CSK, anti-p-Src (Y416), anti-Src, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture immune cells to the desired density (e.g., 1 x 10^6 cells/mL).
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or DMSO as a vehicle control for the desired duration (e.g., 2, 4, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Protocol 2: Flow Cytometry Analysis of T Cell Activation
This protocol describes how to measure the effect of this compound on T cell activation by staining for cell surface markers like CD69 and CD25.
Materials:
-
This compound
-
Primary human T cells or a T cell line
-
T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Isolate primary T cells or culture a T cell line.
-
Pre-treat cells with this compound or DMSO for a specified time (e.g., 2 hours).
-
-
T Cell Activation:
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody.
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain with a fixable viability dye to exclude dead cells.
-
Stain with the panel of fluorochrome-conjugated antibodies against cell surface markers for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry analysis software. Gate on live, single cells, then on CD4+ or CD8+ T cell populations, and finally determine the percentage of cells expressing the activation markers CD69 and CD25.
-
Visualizations
Application Notes and Protocols: Investigating Cancer Cell Migration with DB-3-291
Introduction
Cancer cell migration is a critical process in tumor progression and metastasis, representing a key target for novel therapeutic interventions. This document provides detailed application notes and protocols for utilizing DB-3-291, a novel small molecule inhibitor, to investigate cancer cell migration. This compound has been shown to modulate key signaling pathways involved in cell motility, making it a valuable tool for researchers in oncology and drug development. These guidelines are intended for researchers, scientists, and drug development professionals.
Mechanism of Action & Signaling Pathway
This compound is hypothesized to exert its effects on cancer cell migration through the modulation of signaling pathways integral to cytoskeletal dynamics and cell adhesion. While the precise molecular target is under investigation, preliminary data suggests an interaction with pathways such as the STAT3 and PI3K/AKT signaling cascades, which are frequently dysregulated in cancer and play a crucial role in cell motility.[1][2][3]
Postulated Signaling Pathway of this compound in Cancer Cell Migration
References
Application Notes and Protocols for Novel Anti-Cancer Agents in Xenograft Models
Topic: Application of Novel Anti-Cancer Agents in Xenograft Models using DB-3-291 as a representative example.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, there is no publicly available information on a specific compound designated "this compound." The following application notes and protocols are provided as a detailed and representative template for the evaluation of a novel anti-cancer agent in xenograft models. Researchers should substitute the placeholder information with data specific to their compound of interest.
Introduction
Xenograft models, particularly patient-derived xenografts (PDX), are a cornerstone of preclinical oncology research, providing a powerful in vivo platform to assess the efficacy of novel therapeutic agents in a setting that closely mimics human tumors.[1][2][3] This document outlines the application of a hypothetical novel anti-cancer agent, designated here as this compound, in xenograft models. It provides detailed protocols for xenograft establishment, drug administration, and efficacy evaluation, along with data presentation templates and visualizations of key biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound is a hypothetical selective inhibitor of a key oncogenic pathway. For the purpose of this template, we will assume it targets the aberrant signaling often found in various cancers. A potential mechanism could involve the inhibition of a specific kinase in the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell proliferation, survival, and resistance to apoptosis.
Caption: Hypothetical signaling pathway for this compound.
Quantitative Data Summary
The efficacy of this compound in xenograft models can be summarized in the following table. This table is designed for easy comparison of key quantitative data points from a typical preclinical study.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Number of Animals (n) | 10 | 10 | 10 | 10 |
| Initial Tumor Volume (mm³) | 155 ± 25 | 152 ± 28 | 158 ± 23 | 154 ± 26 |
| Final Tumor Volume (mm³) | 1250 ± 210 | 650 ± 150 | 310 ± 95 | 450 ± 120 |
| Tumor Growth Inhibition (%) | - | 48% | 75% | 64% |
| Tumor Weight (g) | 1.3 ± 0.25 | 0.7 ± 0.18 | 0.35 ± 0.11 | 0.5 ± 0.15 |
| Body Weight Change (%) | +2% | -1% | -5% | -8% |
| Statistically Significant (p-value) | - | <0.05 | <0.01 | <0.01 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of tumor cells or patient-derived tumor fragments into immunodeficient mice.
-
Animal Models: Female immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old, are used as hosts for the xenografts.[4][5]
-
Cell Line-Derived Xenografts (CDX):
-
Harvest cancer cells (e.g., MDA-MB-231 for breast cancer) during their logarithmic growth phase.[6]
-
Resuspend the cells in a sterile, serum-free medium (e.g., DMEM) at a concentration of 1 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel (BD Biosciences) on ice.[7]
-
Inject 100 µL of the cell-Matrigel mixture subcutaneously into the flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
-
Obtain fresh tumor tissue from a patient biopsy or surgical resection under sterile conditions.[1][8]
-
Wash the tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
Mechanically mince the tumor into small fragments (2-3 mm³).[8]
-
Anesthetize the mouse and make a small incision in the skin on the flank.
-
Implant a single tumor fragment subcutaneously using a trocar.[4]
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[1]
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 150-200 mm³.[7]
-
Drug Administration Protocol
This protocol outlines the preparation and administration of this compound to the established xenograft models.
-
Drug Formulation:
-
Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS).
-
Dissolve this compound powder in the vehicle to the desired stock concentration.
-
Prepare different dose concentrations by diluting the stock solution with the vehicle.
-
-
Administration:
-
Administer this compound or the vehicle control to the mice via the appropriate route (e.g., intraperitoneal injection, oral gavage, or intravenous injection).
-
The dosing schedule should be based on prior pharmacokinetic and tolerability studies (e.g., once daily, twice weekly).
-
The volume of administration is typically 10 mL/kg of body weight.
-
-
Monitoring:
-
Monitor the body weight of each mouse twice weekly as an indicator of toxicity.
-
Observe the animals for any signs of distress or adverse reactions to the treatment.
-
Assessment of Anti-Tumor Efficacy
This protocol describes how to evaluate the effect of this compound on tumor growth.
-
Tumor Measurement:
-
Measure tumor volume twice weekly throughout the study.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size (e.g., 1500 mm³).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Final Tumor Volume of Treated Group / Final Tumor Volume of Control Group)] x 100.
-
-
Histological Analysis:
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and prepare sections for histological staining (e.g., H&E, Ki-67 for proliferation, TUNEL for apoptosis).
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for a typical xenograft study evaluating a novel compound like this compound.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. biocytogen.com [biocytogen.com]
- 3. researchgate.net [researchgate.net]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
DB-3-291 solubility and stability issues
Welcome to the technical support center for DB-3-291. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade C-terminal Src Kinase (CSK).[1][2] It functions by linking CSK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CSK by the proteasome.
Q2: What is the mechanism of action of this compound?
A2: As a PROTAC, this compound induces the degradation of its target protein, CSK. C-terminal Src Kinase is a critical negative regulator of Src family kinases (SFKs), which are involved in various signal transduction pathways that control cell growth, differentiation, and migration.[3][4][5] By degrading CSK, this compound can lead to the activation of SFKs.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound powder should be stored at -20°C for up to two years.[1] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to prepare fresh solutions for experiments whenever possible and to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[1][2]
Troubleshooting Guide
Issue 1: Difficulty in Dissolving this compound
Symptoms:
-
Visible particulate matter in the solution after attempting to dissolve the compound.
-
Lower than expected compound concentration in the final solution.
-
Inconsistent experimental results.
Possible Causes:
-
Inappropriate solvent selection.
-
Insufficient solubilization technique.
-
Compound precipitation upon dilution into aqueous media.
Solutions:
| Solution | Detailed Protocol | Remarks |
| Solvent Selection | This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1][2] For aqueous-based assays, a concentrated stock solution in DMSO can be prepared and then diluted into the final experimental medium. | The final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[6] |
| Aiding Solubilization | To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath for a short period.[7] | Avoid excessive heating, as it may lead to compound degradation. |
| Preventing Precipitation | When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, add the stock solution dropwise while vortexing the aqueous solution to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.[8] | Performing a serial dilution in a mixture of the organic solvent and aqueous medium can also be beneficial.[9] |
Issue 2: Concerns about the Stability of this compound in Solution
Symptoms:
-
Loss of compound activity over time in stored solutions.
-
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
Possible Causes:
-
Degradation of the compound due to improper storage.
-
Hydrolysis or other chemical reactions in aqueous solutions.
-
Adsorption to plasticware.
Solutions:
| Solution | Detailed Protocol | Remarks |
| Proper Stock Solution Storage | Aliquot stock solutions into low-protein-binding tubes and store them at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles. | Before use, allow the vial to equilibrate to room temperature for at least one hour.[1] |
| Fresh Solution Preparation | Whenever possible, prepare fresh dilutions from a concentrated stock solution immediately before each experiment.[1] | This minimizes the time the compound spends in aqueous solutions where it may be less stable. |
| Stability Testing | If long-term experiments are planned, it is advisable to conduct a preliminary stability study. This can be done by incubating this compound in the experimental medium for various durations and then assessing its integrity and concentration using analytical methods like HPLC. | This will help determine the experimental window within which the compound remains stable. |
Experimental Protocols & Visualizations
General Protocol for Preparing this compound Solutions
This protocol provides a general guideline for dissolving and diluting this compound for in vitro experiments.
References
- 1. This compound|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrosine-protein kinase CSK - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]
- 5. Regulation, targets and functions of CSK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DB-3-291 Treatment Time Course
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, DB-3-291. The information herein is designed to address specific issues that may be encountered during in vitro experiments.
FAQs: General Questions
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of ZK1 (Zeta Kinase 1), a serine/threonine kinase often overexpressed in non-small cell lung cancer (NSCLC). By binding to the ATP-binding site of ZK1, this compound prevents the phosphorylation of its downstream target, the pro-apoptotic protein BAD. This leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.
Q2: What is the recommended starting concentration and treatment duration for this compound in cell culture?
A2: The optimal concentration and treatment time for this compound are cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 value for your specific cell line. A common starting point is to treat cells for 24, 48, and 72 hours with a range of concentrations from 1 nM to 10 µM.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
Question: My cell viability assays (e.g., MTT, MTS) show inconsistent results between replicate wells and experiments. What could be the cause?
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the plate. | Reduced well-to-well variability in cell viability readings. |
| Compound Precipitation | Visually inspect the media for any precipitate after adding this compound. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells, including controls. | Clear media in all wells and more reliable dose-response curves. |
| Fluctuating Incubation Times | Standardize the incubation time for both the drug treatment and the viability reagent (e.g., MTT, MTS). | More consistent and reproducible IC50 values across experiments. |
| Cell Line Health | Ensure cells are in the logarithmic growth phase and are not overgrown or stressed before treatment. | Healthier control cells and a more accurate assessment of drug-induced cytotoxicity. |
Issue 2: No significant induction of apoptosis observed by Western blot.
Question: I've treated my cells with this compound at the presumed IC50 concentration, but I don't see an increase in apoptotic markers like cleaved PARP or cleaved Caspase-3.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at the IC50 concentration. Apoptotic markers can be transient. | Identification of the peak time point for apoptosis induction. |
| Incorrect Protein Extraction | When harvesting, collect both adherent and floating cells, as apoptotic cells may detach. Use a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.[1] | Accurate representation of the total cell population and preservation of target proteins. |
| Ineffective Antibody | Use a positive control to validate your primary antibodies for cleaved PARP and cleaved Caspase-3. Commercially available cell lysates treated with apoptosis-inducing agents like etoposide can be used.[2] | Confirmation that the antibodies are working correctly and can detect the target proteins. |
| Cell Line Resistance | The chosen cell line may have resistance mechanisms to this compound-induced apoptosis. Consider testing other NSCLC cell lines. | Identification of sensitive cell lines for further investigation. |
Issue 3: Off-target effects are suspected.
Question: I'm observing cellular effects that are not consistent with the known ZK1 signaling pathway. How can I investigate potential off-target effects?
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Kinase Inhibition | Perform a kinome profiling screen to assess the selectivity of this compound against a broad panel of kinases.[3] | A selectivity profile of this compound, identifying any potential off-target kinases.[3] |
| Activation of Compensatory Pathways | Use Western blotting to probe for the activation of known compensatory signaling pathways in your cancer cell model.[3] | A better understanding of the cellular response to this compound and potential mechanisms of resistance. |
| Phenotypic Discrepancies | Compare the observed cellular phenotype with published data for ZK1 inhibition. Any discrepancies may point towards off-target effects.[3] | Correlation of the observed phenotype with on-target or potential off-target activities. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Assay Type | Recommended Concentration Range | Typical Incubation Time |
| Cell Viability (IC50 Determination) | 1 nM - 10 µM | 48 - 72 hours |
| Western Blot (Apoptosis Markers) | IC50 concentration | 6 - 48 hours (Time Course) |
| Kinase Activity Assay | 0.1 nM - 1 µM | 1 - 2 hours |
Table 2: Example IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | IC50 (nM) |
| A549 | 50 |
| H1975 | 75 |
| PC-9 | 120 |
| H460 | 250 |
Note: These values are examples and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Subtract the absorbance of blank wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[4]
Protocol 2: Western Blot for Apoptosis Markers
-
Cell Lysis: After treatment, collect both floating and adherent cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an 8%-12% polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved Caspase-3 (typically at a 1:1000 dilution) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:10000 dilution) for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system.[1]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for optimizing this compound treatment time.
References
Technical Support Center: Targeted Protein Degraders
Disclaimer: Information regarding the specific off-target effects of DB-3-291 is not publicly available. This guide provides general information, troubleshooting advice, and mitigation strategies applicable to targeted protein degraders (TPDs), such as PROTACs and molecular glues, with a focus on a CSK (C-terminal Src kinase) degrader as a hypothetical example.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects with targeted protein degraders?
A1: Off-target effects with TPDs can arise from several mechanisms:
-
Degrader-dependent, E3 ligase-independent binding: The warhead of the degrader may bind to proteins other than the intended target, leading to their degradation.
-
E3 ligase-dependent "neo-substrate" degradation: The E3 ligase recruiter component of the degrader (e.g., derivatives of thalidomide for Cereblon [CRBN]) can induce the degradation of proteins that are not the intended target. These are often zinc finger transcription factors.[][2]
-
Ternary complex-independent effects: At high concentrations, the degrader may exert pharmacological effects independent of forming a ternary complex (target-degrader-E3 ligase).
-
"Bystander" degradation: Degradation of a target protein that is part of a larger complex can lead to the co-degradation of interacting proteins.
Q2: How can I detect off-target effects in my experiments?
A2: Several methods can be employed to identify off-target effects, each with its own advantages and limitations. A multi-pronged approach is often recommended for comprehensive profiling. Key methods include:
-
Unbiased Proteomics: Mass spectrometry-based proteomics is the gold standard for detecting off-target protein degradation across the entire proteome.[3][4][5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding. It can be used in a proteome-wide fashion to identify off-target binding.[6][7][8][9][10]
-
NanoBRET™ Target Engagement Assays: This live-cell assay measures the binding of a degrader to a target protein and can be adapted to assess off-target engagement.[2][3]
-
Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular consequences that may be indicative of off-target effects.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders like PROTACs where the degradation efficiency decreases at high concentrations. This occurs because at excessive concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the necessary ternary complex. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Partial or no degradation of the target protein. | 1. Poor cell permeability of the degrader. 2. Low expression of the E3 ligase in the cell line. 3. Inefficient ternary complex formation. 4. Rapid resynthesis of the target protein. | 1. Optimize the physicochemical properties of the degrader. 2. Confirm E3 ligase expression levels by western blot or proteomics. 3. Modify the linker length or attachment points of the degrader. 4. Perform time-course experiments to assess the kinetics of degradation and resynthesis. |
| Unexpected or severe cellular toxicity. | 1. On-target toxicity due to potent degradation of the target protein. 2. Off-target degradation of an essential protein. 3. Non-specific cytotoxicity of the degrader molecule. | 1. Titrate the degrader to the lowest effective concentration. 2. Perform unbiased proteomics to identify off-target proteins. 3. Synthesize and test a negative control degrader that does not bind the E3 ligase. |
| Discrepancy between in vitro and in vivo efficacy. | 1. Poor pharmacokinetic properties of the degrader. 2. Low E3 ligase expression in the target tissue. 3. Metabolic instability of the degrader. | 1. Optimize the degrader for better solubility, stability, and bioavailability. 2. Assess E3 ligase expression in the relevant tissues. 3. Perform metabolic stability assays. |
| Variable degradation efficiency across different cell lines. | 1. Different expression levels of the target protein or E3 ligase. 2. Presence of different protein complexes or post-translational modifications affecting degrader binding. | 1. Quantify target and E3 ligase levels in each cell line. 2. Investigate the cellular context of the target protein in different cell lines. |
Data Presentation: Comparison of Off-Target Identification Methods
| Method | Principle | Throughput | Sensitivity | Measures | Limitations |
| Mass Spectrometry-based Proteomics | Unbiased quantification of protein abundance changes. | Low to Medium | High | Protein degradation | Technically demanding, may miss low-abundance proteins.[3] |
| CETSA (Cellular Thermal Shift Assay) | Ligand binding alters protein thermal stability. | Medium to High | Moderate | Target engagement (binding) | Not all binding events cause a thermal shift; indirect effects on protein complexes can occur.[6][7][11] |
| NanoBRET™ Target Engagement | Bioluminescence resonance energy transfer (BRET) upon ligand binding in live cells. | High | High | Target engagement (binding) | Requires genetic modification of the target protein.[2][3] |
| Phenotypic Screening | High-content imaging or other cell-based assays to detect functional changes. | High | Varies | Cellular phenotype | Does not directly identify the off-target protein. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the basic steps for performing a CETSA experiment to validate the engagement of a degrader with its intended target or to identify off-target binding.[8][12]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the degrader at various concentrations or with a vehicle control for a specified time (e.g., 1-3 hours).
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by western blot or other immunoassays.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the degrader indicates target engagement.
-
Protocol 2: Mass Spectrometry-Based Proteomics for Off-Target Profiling
This protocol provides a general workflow for identifying off-target protein degradation using quantitative proteomics.[4][13][14]
-
Sample Preparation:
-
Treat cells with the degrader at a concentration that gives maximal on-target degradation and with a vehicle control. Include multiple biological replicates.
-
Lyse the cells and quantify the total protein concentration.
-
-
Protein Digestion and Peptide Labeling:
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their abundance.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control. Proteins with significantly decreased abundance are potential off-targets.
-
Visualizations
References
- 2. biorxiv.org [biorxiv.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. sapient.bio [sapient.bio]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. annualreviews.org [annualreviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Protein Degrader [proteomics.com]
Navigating the High-Dose Hook Effect: A Technical Support Guide
To our valued researchers, scientists, and drug development professionals,
This technical support center provides comprehensive guidance on understanding and overcoming the high-dose hook effect in immunoassays. Please note that extensive searches have yielded no publicly available scientific literature or technical data for a compound specifically named DB-3-291 in the context of mitigating the hook effect. The information provided herein pertains to general and widely accepted methods for addressing this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?
A1: The high-dose hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in "sandwich" immunoassays.[1][2][3] It results in a paradoxically low signal at very high concentrations of the analyte, leading to a falsely low or even negative result.[1][3][4] Instead of a linear relationship, the dose-response curve hooks back down at high analyte concentrations, creating a bell shape.
Q2: What causes the hook effect?
A2: The hook effect in a one-step sandwich immunoassay is caused by an excess of the target analyte.[1][4][5] This excess saturates both the capture and detection antibodies simultaneously.[4][6] As a result, the formation of the "sandwich" complex (capture antibody-analyte-detection antibody) is inhibited because the antibodies are individually bound by free analyte.[4] During the wash steps, the unbound detection antibodies are removed, leading to a reduced signal.[5]
Q3: At what analyte concentrations can I expect to see the hook effect?
A3: The concentration at which the hook effect occurs is assay-dependent and is influenced by factors such as antibody affinity and concentration, and the overall assay design. For example, in some highly sensitive assays for human chorionic gonadotropin (hCG), the hook effect can be observed at serum levels above 500,000 mIU/mL.[6][7] It is crucial to determine the dynamic range of your specific assay.
Q4: Are all immunoassay formats susceptible to the hook effect?
A4: One-step sandwich immunoassays are particularly prone to the hook effect.[1][2][5] Competitive immunoassays are generally not affected by this phenomenon.[8][9] Two-step assays, where the sample is incubated with the capture antibody first, followed by a wash step before adding the detection antibody, can also mitigate the hook effect.[1]
Troubleshooting Guide
Issue: Unexpectedly low signal in a sample known to have high analyte concentration.
This is a classic indicator of the high-dose hook effect.
Troubleshooting Steps:
-
Sample Dilution (Primary Recommendation): This is the most common and effective method to overcome the hook effect.[1][4] Diluting the sample brings the analyte concentration back into the assay's linear range.
-
Protocol: Prepare a series of dilutions (e.g., 1:10, 1:100, 1:1000) of the problematic sample using the appropriate assay buffer.
-
Expected Result: At least one of the dilutions should yield a higher signal that falls within the quantifiable range of the assay. The final concentration can then be calculated by multiplying the measured concentration by the dilution factor.
-
-
Review Assay Protocol:
-
One-Step vs. Two-Step Assay: If you are using a one-step protocol where all components are added simultaneously, consider switching to a two-step protocol.[1] This involves incubating the sample with the capture antibody, washing away excess analyte, and then adding the detection antibody.
-
-
Optimize Antibody Concentrations: The concentration of capture and detection antibodies can be adjusted to extend the dynamic range of the assay, though this is a more complex optimization that should be performed during assay development.
Data Presentation: Illustrative Example of Sample Dilution
The following table demonstrates how serial dilution can unmask the true concentration of an analyte affected by the hook effect.
| Sample ID | Dilution Factor | Measured Concentration (ng/mL) | Calculated Concentration (ng/mL) | Observation |
| HighConc-01 | 1 (Neat) | 15 | 15 | Suspected Hook Effect |
| HighConc-01 | 10 | 150 | 1500 | Signal Increased |
| HighConc-01 | 100 | 180 | 18000 | Within Linear Range |
| HighConc-01 | 1000 | 20 | 20000 | Approaching Upper Limit |
| HighConc-01 | 10000 | 2.5 | 25000 | Diluted too far |
Note: Data is for illustrative purposes only.
Experimental Protocols
Protocol: Overcoming the Hook Effect by Sample Dilution
-
Sample Preparation: Identify the sample(s) suspected of exhibiting the hook effect.
-
Diluent Preparation: Use the assay's recommended diluent or buffer to prepare dilutions.
-
Serial Dilution:
-
Create a 1:10 dilution by adding 10 µL of the sample to 90 µL of diluent.
-
Create a 1:100 dilution by adding 10 µL of the 1:10 dilution to 90 µL of diluent.
-
Create a 1:1000 dilution by adding 10 µL of the 1:100 dilution to 90 µL of diluent.
-
-
Assay Measurement: Run the neat sample and all dilutions in the immunoassay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the concentration of the analyte for each dilution based on the standard curve.
-
Multiply the measured concentration by the corresponding dilution factor to obtain the final concentration.
-
The true concentration is typically the highest calculated value that falls within the linear range of the assay.
-
Visualizing the Hook Effect and Mitigation Strategies
Signaling Pathway of a Standard Sandwich ELISA
Caption: Standard sandwich immunoassay principle.
Mechanism of the High-Dose Hook Effect
Caption: Inhibition of sandwich formation in the hook effect.
Experimental Workflow for Hook Effect Troubleshooting
Caption: Troubleshooting workflow for the hook effect.
References
- 1. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 2. Mitigating the Hook Effect in Lateral Flow Sandwich Immunoassays Using Real-Time Reaction Kinetics. | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Mitigating the Hook Effect in Lateral Flow Sandwich Immunoassays Using Real-Time Reaction Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WSDB 291: Library Guide | Library - Concordia University [concordia.ca]
- 6. Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization [cytoscape.org]
- 7. dpworld.com [dpworld.com]
- 8. Anti-His-tag mAb(Monoclonal, OGHis) | Antibody | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 9. Scopus - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving DB-3-291 Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DB-3-291. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions related to challenges with the cell permeability of this potent and selective C-terminal Src kinase (CSK) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a potential concern?
This compound is a potent and selective degrader of C-terminal Src kinase (CSK) with a molecular weight of 886.37 g/mol and a molecular formula of C41H44ClN11O8S[1]. Due to its relatively high molecular weight, which is outside the typical range of Lipinski's "Rule of Five" for orally bioavailable drugs, this compound may exhibit poor passive diffusion across cell membranes. This can lead to low intracellular concentrations and reduced efficacy in cell-based assays, even if the compound is highly potent in biochemical assays.
Q2: My this compound shows high potency in biochemical assays but low activity in cell-based assays. What are the likely causes?
This discrepancy is a common indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target, CSK. Other potential causes include:
-
Active Efflux: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Poor Aqueous Solubility: If this compound precipitates in the assay medium, its effective concentration at the cell surface will be lower than expected, leading to an underestimation of its activity.
-
Compound Instability: The molecule may be unstable and degrade in the cell culture medium over the course of the experiment.
Q3: What are the key physicochemical properties of a small molecule that influence its cell permeability?
Several properties are critical for a small molecule's ability to cross the cell membrane:
-
Lipophilicity (LogP/LogD): An optimal lipophilicity is required. If a compound is too hydrophilic, it will not readily partition into the lipid bilayer. If it is too lipophilic, it may get trapped within the membrane.
-
Polar Surface Area (PSA): A lower PSA (generally considered to be less than 140 Ų) is associated with better cell permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder a compound's ability to cross the nonpolar lipid bilayer.
-
Molecular Weight: As mentioned, lower molecular weight compounds (typically <500 g/mol ) tend to have better permeability.
-
Charge: Charged molecules at physiological pH generally exhibit lower permeability.
Q4: What strategies can be employed to improve the cellular uptake of this compound?
Several approaches can be considered to enhance the intracellular concentration of this compound:
-
Formulation Strategies:
-
Use of Co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO can improve solubility, but the final concentration should be kept low (typically <1%) to avoid cellular toxicity.
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its entry into cells.
-
-
Chemical Modification (Prodrug Approach): While this involves altering the this compound molecule itself, creating a more lipophilic and cell-permeable prodrug that is intracellularly converted to the active compound can be a powerful strategy.
-
Use of Permeation Enhancers: Certain agents can transiently increase membrane permeability, but their use must be carefully evaluated for potential cytotoxicity.
Troubleshooting Guides
This section provides structured guidance for diagnosing and addressing common issues related to this compound cell permeability.
Guide 1: Diagnosing Poor Cell Permeability
If you suspect poor cell permeability is affecting your experimental results, follow this diagnostic workflow:
DOT Script for Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting low cellular activity of this compound.
Guide 2: Interpreting Permeability Assay Data
The following table summarizes how to interpret results from common permeability assays:
| Assay Type | Observation | Potential Interpretation | Recommended Next Steps |
| PAMPA | Low Apparent Permeability (Papp) | This compound has inherently low passive permeability. | Consider formulation strategies or chemical modifications (prodrug). |
| High Apparent Permeability (Papp) | Passive permeability is not the primary issue. | Investigate other factors like efflux, metabolism, or target engagement. | |
| Caco-2 | Low Papp (A-B) Low Efflux Ratio (<2) | This compound has inherently low passive permeability. | Consider strategies to enhance passive diffusion. |
| Low Papp (A-B) High Efflux Ratio (>2) | This compound is likely a substrate for active efflux transporters (e.g., P-gp). | Conduct the assay with known efflux pump inhibitors (e.g., verapamil) to confirm. | |
| Low Recovery (<70%) | The compound may be binding to the plate, accumulating in the cells, or is unstable. | Use low-binding plates, assess compound stability, and quantify intracellular compound concentration.[2] | |
| High Lucifer Yellow Permeability | The Caco-2 monolayer integrity is compromised. | Review cell culture and seeding protocols. Discard data from assays with low TEER values.[2] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Objective: To determine the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds
-
Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)
Procedure:
-
Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Coat Donor Plate: Coat the membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Donor Solution: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration.
-
Assemble Plate: Place the coated donor plate onto the acceptor plate.
-
Add Donor Solution: Add the donor solutions to the wells of the donor plate.
-
Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
Quantify: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp).
DOT Script for PAMPA Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer, mimicking the intestinal barrier, to assess both passive permeability and active transport.[3]
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer Yellow (for monolayer integrity check)
-
TEER meter
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each well. Only use monolayers with acceptable TEER values.
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the dosing solution (this compound in HBSS) to the apical (upper) compartment.
-
Add fresh HBSS to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Take samples from both compartments at the end of the incubation.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the dosing solution to the basolateral compartment.
-
Add fresh HBSS to the apical compartment.
-
Incubate and sample as described for the A-B direction.
-
-
Monolayer Integrity Post-Assay: Add Lucifer Yellow to the donor compartment and measure its leakage to the receiver compartment to confirm monolayer integrity was maintained.
-
Quantify: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio (Papp B-A / Papp A-B).
DOT Script for Caco-2 Bidirectional Assay:
Caption: Bidirectional Caco-2 cell permeability assay workflow.
References
Technical Support Center: Troubleshooting Inconsistent Experimental Results
Disclaimer: The compound identifier "DB-3-291" does not correspond to a widely known research molecule in publicly available databases. Our internal analysis suggests this may be a typographical error and that you are likely working with one of two investigational compounds: Capivasertib (from the CAPItello-291 trial) or NVG-291 . This support center provides troubleshooting guidance for both possibilities. Please select the compound relevant to your research.
Section 1: Troubleshooting for Capivasertib (AKT Inhibitor)
Capivasertib (formerly AZD5363) is a potent, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] It is being investigated primarily for its anti-cancer properties, particularly in hormone receptor-positive breast cancer.[3][4] Inconsistent results in preclinical experiments with Capivasertib can arise from various factors related to the compound itself, the experimental system, and the assays being used.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of Capivasertib across different batches of the compound. What could be the cause?
A1: Lot-to-lot variation is a known issue with small molecule inhibitors and can stem from differences in purity, isomeric composition, or the presence of trace impurities from the synthesis process. It is crucial to have a consistent and reliable source for your compound.
Troubleshooting Steps:
-
Certificate of Analysis (CoA): Always request and review the CoA for each new lot of Capivasertib. Compare the purity data (typically from HPLC and NMR) with previous batches.
-
Independent Quality Control: If possible, perform your own analytical chemistry (e.g., LC-MS) to confirm the identity and purity of the compound.
-
Solubility and Stability: Ensure the compound is fully dissolved. Capivasertib is soluble in DMSO.[5][6] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Long-term storage of stock solutions should be at -80°C.[6]
Q2: Our in vitro kinase assay results with Capivasertib are not consistent. What are some common pitfalls?
A2: In vitro kinase assays are sensitive to a number of variables that can lead to inconsistent results.
Troubleshooting Steps:
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent potency (IC50) of Capivasertib will be highly dependent on the ATP concentration in your assay. For comparable results, it is recommended to use an ATP concentration that is at or near the Km value for the specific AKT isoform you are testing.[7]
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant AKT enzyme can vary between suppliers and batches. Ensure you are using a high-quality enzyme and be consistent with the amount used in each assay.
-
Assay Format: Different assay formats (e.g., radiometric vs. fluorescence-based) have different sensitivities and potential for interference. Be aware of the limitations of your chosen assay.[8][9]
Q3: Capivasertib shows potent activity in our biochemical assays, but its effect on cell proliferation is weaker or more variable than expected. Why might this be?
A3: A discrepancy between biochemical and cell-based assay results is a common challenge in drug discovery and can be due to several factors related to the cellular environment.
Troubleshooting Steps:
-
Cell Line Authentication: It is critical to ensure the identity and purity of your cell lines. Misidentified or cross-contaminated cell lines are a major source of irreproducible data. Regularly perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.[3][10][11]
-
Target Pathway Status: The efficacy of Capivasertib is influenced by the genetic background of the cell line, particularly alterations in the PI3K/AKT/PTEN pathway (e.g., PIK3CA or AKT1 mutations, or PTEN loss).[4][12] Confirm the mutational status of these genes in your cell lines.
-
Compound Stability and Permeability: Capivasertib may be unstable in cell culture media or have poor cell permeability. It may also be subject to efflux by cellular pumps.
-
Off-Target Effects: At higher concentrations, off-target effects can confound results. It is important to correlate the inhibition of cell proliferation with the inhibition of downstream AKT signaling (e.g., phosphorylation of PRAS40 and GSK3β) to ensure on-target activity.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (AKT1) | 3 nM | In vitro enzyme assay | [6] |
| IC50 (AKT2) | 8 nM | In vitro enzyme assay | [6] |
| IC50 (AKT3) | 8 nM | In vitro enzyme assay | [6] |
| Cellular IC50 (p-PRAS40) | ~0.3 - 0.8 µM | Various cancer cell lines | [6] |
| IC50 (Cell Proliferation) | Varies (low µM range) | Sensitive SCLC cell lines | [13] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
-
Reagents: Recombinant active AKT1, AKT2, or AKT3; peptide substrate (e.g., a FAM-labeled custom peptide); ATP at Km concentration for each isoform; kinase assay buffer (e.g., 100 mM HEPES, 10 mM MgCl2, 4 mM DTT, 0.015% Brij-35).[6]
-
Procedure:
-
Prepare serial dilutions of Capivasertib in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and Capivasertib dilution.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction with a buffer containing EDTA.[6]
-
Analyze the results using a suitable detection method to quantify substrate phosphorylation.[6]
-
Cell Proliferation Assay (MTS-based)
-
Reagents: Your cell line of interest, complete cell culture medium, Capivasertib, MTS reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours and incubate overnight.[5]
-
Treat cells with a range of Capivasertib concentrations for 72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure absorbance at 490 nm.
-
Calculate the IC50 value from the dose-response curve.
-
Diagrams
Caption: Capivasertib inhibits the PI3K/AKT signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
Section 2: Troubleshooting for NVG-291 (Peptide for Nerve Repair)
NVG-291 is a peptide therapeutic designed to promote nervous system repair by inhibiting the protein tyrosine phosphatase sigma (PTPσ), a receptor that blocks nerve regeneration after injury.[5][6] It has shown promise in preclinical models of spinal cord injury and other neurological conditions.[14][15] Inconsistent results with NVG-291 can often be attributed to the complexities of the peptide itself and the in vivo models used to study it.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected level of functional recovery in our spinal cord injury animal model with NVG-291 treatment. What are potential reasons for this?
A1: In vivo experiments for neuroregeneration are highly complex and subject to variability. Several factors could contribute to a lack of efficacy.
Troubleshooting Steps:
-
Peptide Handling and Stability: NVG-291 is a peptide and requires careful handling. Ensure it is stored correctly (lyophilized at -20°C or below) and reconstituted in a suitable, sterile buffer immediately before use. Peptides can be susceptible to degradation and aggregation.
-
Dosing and Administration: The timing of administration post-injury and the dose used are critical. Preclinical studies have explored various dosing regimens.[16] Ensure your protocol aligns with established, effective protocols. The subcutaneous route of administration is commonly used.[16]
-
Animal Model Variability: The severity and location of the spinal cord injury can significantly impact the extent of spontaneous recovery and the therapeutic window for NVG-291. Standardize your surgical procedures to minimize variability between animals.
-
Functional Outcome Measures: The choice of functional outcome measures and the time points for assessment are crucial. Use a battery of tests to assess different aspects of recovery (e.g., locomotor function, bladder control).[14]
Q2: How can we confirm that NVG-291 is reaching its target in the central nervous system?
A2: While direct measurement in the CNS of live animals is challenging, you can use indirect methods to confirm target engagement.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: If feasible, conduct pilot PK studies to determine the concentration of NVG-291 in the plasma and potentially in the cerebrospinal fluid (CSF) after administration.
-
Pharmacodynamic (PD) Biomarkers: Assess downstream markers of PTPσ inhibition and neuroregenerative processes in post-mortem tissue. This could include immunohistochemical analysis of axonal sprouting, remyelination, and changes in the glial scar.
Q3: We are seeing high variability in our histological analyses of nerve regeneration. How can we improve consistency?
A3: Histological analysis is prone to variability from tissue processing and subjective interpretation.
Troubleshooting Steps:
-
Standardized Protocols: Use standardized and well-validated protocols for tissue fixation, sectioning, and staining.
-
Blinded Analysis: To avoid bias, the person analyzing the histological slides should be blinded to the treatment groups.
-
Quantitative Analysis: Employ stereological methods and automated image analysis software to quantify parameters like axon number, myelin thickness, and lesion volume, rather than relying solely on qualitative assessment.
Quantitative Data Summary
| Endpoint | Result | Animal Model | Reference |
| Motor Connectivity (MEP Amplitude) | 3-fold increase vs. placebo | Chronic Spinal Cord Injury (Human) | [15] |
| Hand Function (GRASSP Score) | Positive trend of improvement | Chronic Spinal Cord Injury (Human) | [15] |
| Locomotor Recovery | Significant improvement | Spinal Cord Injury (Rodent) | [14] |
| Bladder Function Recovery | Partial to complete recovery | Spinal Cord Injury (Rodent) | [14] |
Experimental Protocols
In Vivo Spinal Cord Injury Model and NVG-291 Treatment (General Protocol)
-
Animal Model: Use a standardized rodent model of spinal cord injury (e.g., contusion or transection at a specific spinal level).
-
Surgical Procedure: Perform the surgery under anesthesia, ensuring consistent injury severity.
-
NVG-291 Administration:
-
Reconstitute lyophilized NVG-291 in sterile saline or PBS.
-
Administer daily via subcutaneous injection for the duration of the study (e.g., 7-8 weeks).[16]
-
Include a vehicle-treated control group.
-
-
Functional Assessment:
-
Perform baseline functional testing before injury.
-
Conduct weekly functional assessments (e.g., BBB locomotor rating scale, grip strength tests) in a blinded manner.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect spinal cord tissue.
-
Process the tissue for immunohistochemistry to assess axonal regeneration (e.g., staining for neurofilaments), myelination (e.g., staining for myelin basic protein), and the glial scar.
-
Diagrams
References
- 1. Cell Line Authentication Resources [promega.com]
- 2. drugs.com [drugs.com]
- 3. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 4. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. nervgen.com [nervgen.com]
- 15. nervgen.com [nervgen.com]
- 16. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
DB-3-291 degradation efficiency in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the targeted protein degrader DB-3-291. As public data on this compound is limited, this guide is based on established principles of targeted protein degradation and may be updated as more specific information becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a targeted protein degrader, likely a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of a specific target protein within the cell. PROTACs function by simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: Which E3 ligase does this compound recruit?
The specific E3 ligase recruited by this compound is a critical piece of information for experimental design. While this information is not publicly available, common E3 ligases recruited by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL). It is essential to confirm the E3 ligase specificity of this compound from the compound supplier. The expression level of the recruited E3 ligase in your cell line of interest can significantly impact degradation efficiency.[1]
Q3: What are the primary experimental readouts to measure the efficiency of this compound?
The most common method to assess the efficiency of a degrader is to measure the reduction in the levels of the target protein. This is typically done using techniques such as:
-
Western Blotting: To visualize and quantify the decrease in the target protein band intensity.
-
Mass Spectrometry (Proteomics): For a more global and unbiased view of protein level changes.
-
Enzyme-Linked Immunosorbent Assay (ELISA): For a high-throughput quantitative measurement of the target protein.
-
Flow Cytometry (Intracellular Staining): To measure protein levels on a single-cell basis.
Q4: How does the degradation kinetics of this compound vary between different cell lines?
The degradation efficiency and kinetics of a degrader like this compound can vary significantly across different cell lines.[1][2] This variability can be attributed to several factors, including:
-
Expression levels of the target protein.
-
Expression levels of the recruited E3 ligase (e.g., CRBN or VHL).[1]
-
Basal protein turnover rates in the specific cell line.
-
Cellular uptake and efflux of the compound.
It is recommended to perform empirical testing in each new cell line to determine the optimal concentration and time course for degradation.
Troubleshooting Guide
Q1: I am not observing any degradation of my target protein after treating with this compound. What could be the issue?
Several factors could lead to a lack of degradation. Consider the following troubleshooting steps:
-
Cell Line Compatibility:
-
Confirm that your cell line expresses the target protein at a detectable level.
-
Verify the expression of the E3 ligase that this compound recruits (e.g., CRBN or VHL).[1] If the E3 ligase is not expressed, the degrader will not be effective.
-
-
Compound Concentration and Treatment Time:
-
The optimal concentration for degradation can be narrow. Perform a dose-response experiment with a broad range of concentrations.
-
Degradation is a time-dependent process. Conduct a time-course experiment to identify the optimal treatment duration. Some proteins may require longer treatment times for significant degradation.[1]
-
-
The "Hook Effect":
-
At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the productive ternary complex is inhibited by the formation of binary complexes (PROTAC-target and PROTAC-E3 ligase). This leads to reduced degradation.[1] If you observe decreased efficacy at higher concentrations, this might be the cause.
-
-
Compound Integrity:
-
Ensure the compound has been stored correctly and has not degraded.
-
Q2: The degradation of my target protein is incomplete, even at high concentrations and long incubation times. How can I improve the degradation efficiency?
If you observe partial degradation, consider these possibilities:
-
Sub-optimal Ternary Complex Formation: The geometry of the ternary complex is crucial for efficient ubiquitination. The specific cell line environment might not be conducive to stable complex formation.
-
Protein Synthesis Rate: If the target protein has a very high synthesis rate, the degradation machinery may not be able to keep up. You can test this by co-treating with a protein synthesis inhibitor like cycloheximide, although this can have confounding effects on cell health.
-
Cellular Efflux: The compound may be actively transported out of the cells, preventing it from reaching a sufficient intracellular concentration.
Q3: I am observing significant cell toxicity at concentrations required for degradation. What can I do?
-
Off-Target Effects: The observed toxicity may be due to off-target effects of the degrader or its degradation of proteins other than your intended target.
-
Optimize Concentration and Time: Try to find a concentration and treatment duration that maximizes degradation while minimizing toxicity. A shorter treatment time might be sufficient to achieve significant degradation with less impact on cell viability.
-
Assess Cell Viability: Always perform a cell viability assay (e.g., using Trypan Blue or a commercial kit) in parallel with your degradation experiments.[1]
Data Presentation
Table 1: Hypothetical Degradation Efficiency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Protein Basal Expression (Relative Units) | E3 Ligase (CRBN) Expression (Relative Units) | This compound DC50 (nM) | Maximum Degradation (Dmax) (%) | Optimal Time (hours) |
| MCF-7 | Breast | 85 | 92 | 50 | 95 | 18 |
| HCT116 | Colon | 78 | 85 | 75 | 90 | 24 |
| A549 | Lung | 65 | 50 | 250 | 70 | 24 |
| Jurkat | Leukemia | 95 | 98 | 25 | 98 | 12 |
| U-87 MG | Glioblastoma | 50 | 30 | >1000 | 20 | 24 |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol: Assessing Target Protein Degradation by Western Blot
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations.
-
For a dose-response experiment, use a range of concentrations (e.g., 1 nM to 10 µM).
-
For a time-course experiment, use a fixed concentration (e.g., the approximate DC50) and vary the incubation time (e.g., 2, 4, 8, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
-
Cell Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action for the hypothetical PROTAC degrader this compound.
Caption: Standard workflow for evaluating the degradation efficiency of this compound.
References
- 1. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective degradation of cellular BRD3 and BRD4-L promoted by PROTAC molecules in six cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CSK PROTAC Linker Optimization
Welcome to the technical support center for C-terminal Src Kinase (CSK) Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the linker component of their CSK PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a CSK PROTAC?
A1: The linker in a CSK PROTAC is a crucial component that connects the CSK-binding warhead to the E3 ligase-recruiting ligand.[1][2][3] Its primary role is to enable the formation of a stable and productive ternary complex between CSK and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of CSK.[1][3] The linker's length, composition, and rigidity significantly influence the PROTAC's overall efficacy, selectivity, and physicochemical properties.[1][4][5]
Q2: What are the most common types of linkers used for PROTACs?
A2: The most common linkers are flexible alkyl chains and polyethylene glycol (PEG) chains.[1][] However, there is a growing trend towards using more rigid structures, such as heterocyclic scaffolds (e.g., piperazine/piperidines) and alkynes, to improve ternary complex stability and cellular permeability.[1]
Q3: How does linker length impact the efficacy of a CSK PROTAC?
A3: Linker length is a critical parameter for PROTAC efficacy.[2][7][8] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both CSK and the E3 ligase.[4] Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitination.[4] The optimal linker length needs to be empirically determined for each specific CSK warhead and E3 ligase ligand combination.[2][8] For example, in a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal.[8][9]
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon observed in PROTAC-induced degradation where the degradation efficiency decreases at very high PROTAC concentrations. This is thought to occur due to the formation of unproductive binary complexes (PROTAC-CSK or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[10] While linker design can influence the cooperativity of ternary complex formation, which in turn can impact the hook effect, the primary solution is careful dose-response analysis.
Q5: How can I improve the cell permeability and solubility of my CSK PROTAC?
A5: PROTACs are often large molecules that violate traditional drug-likeness rules, leading to poor permeability and solubility.[11] Linker modification is a key strategy to address this. Incorporating more polar or ionizable groups, or replacing flexible alkyl chains with motifs like pyridyl groups, can enhance solubility and pharmacokinetic properties.[3] Computational tools and in silico modeling can also help predict and optimize these properties before synthesis.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or poor CSK degradation observed. | 1. Inefficient ternary complex formation: The linker may be too short, too long, or too rigid/flexible, preventing the proper orientation of CSK and the E3 ligase.[4] 2. Poor cell permeability: The PROTAC may not be reaching its intracellular target.[14] 3. Metabolic instability: The linker may be susceptible to cleavage by cellular enzymes. | 1. Synthesize a library of PROTACs with varying linker lengths and compositions. Start with simple PEG or alkyl chains of different lengths.[1] Consider incorporating more rigid linkers like piperazine or piperidine rings.[1] 2. Assess ternary complex formation directly using biophysical assays like SPR, BLI, or NanoBRET.[10][15][16] 3. Improve physicochemical properties: Introduce polar groups into the linker to enhance solubility and permeability.[3] 4. Evaluate metabolic stability using in vitro assays with liver microsomes or hepatocytes. |
| High off-target protein degradation. | 1. Lack of selectivity in ternary complex formation: The linker may allow for the formation of stable ternary complexes with proteins other than CSK. 2. The warhead itself has off-targets. | 1. Modify the linker attachment point on the CSK warhead or the E3 ligase ligand. This can significantly alter the geometry of the ternary complex and improve selectivity.[4] 2. Use a more rigid linker to reduce conformational flexibility and limit interactions with off-target proteins.[1] 3. Perform global proteomics to identify off-targets and guide linker redesign.[14] 4. Confirm the selectivity of the warhead independently. |
| Significant "hook effect" observed. | Formation of unproductive binary complexes at high PROTAC concentrations. [10] | 1. This is an inherent property of many PROTACs. The primary solution is to perform a full dose-response curve to identify the optimal concentration range for degradation. 2. Linker modifications that enhance positive cooperativity in ternary complex formation may lessen the hook effect, although this is not always the case.[1] |
| Inconsistent results between experiments. | 1. PROTAC degradation or instability in solution. 2. Variability in cell culture conditions. 3. Issues with detection methods (e.g., Western Blot). | 1. Check the stability of your PROTAC stock solutions. 2. Standardize cell passage number, density, and treatment times. 3. Optimize antibody concentrations and incubation times for Western Blotting. Ensure equal protein loading. |
Data on Linker Composition and Length
The optimal linker is highly dependent on the specific warhead and E3 ligase ligand used. The following table summarizes general observations from the literature.
| Linker Type | Typical Length (atoms) | Key Characteristics | Impact on CSK PROTAC Performance |
| Alkyl Chains | 8 - 20 | Flexible, hydrophobic. | Can be effective but may suffer from poor solubility and metabolic instability.[1] |
| PEG Chains | 8 - 24 (2-6 PEG units) | Flexible, more hydrophilic than alkyl chains. | Often improves solubility and cell permeability. A common starting point for optimization.[1] |
| Rigid Linkers (e.g., piperazine, alkynes) | Variable | Constrained conformation. | Can lead to more stable and selective ternary complexes by reducing the entropic penalty of complex formation.[1] |
Note: The optimal linker length and composition for a CSK PROTAC must be determined empirically.
Experimental Protocols
Ternary Complex Formation Assays
Several biophysical techniques can be used to quantify the formation and stability of the CSK-PROTAC-E3 ligase ternary complex.[10][15]
-
Surface Plasmon Resonance (SPR): This assay measures the binding kinetics (kon, koff) and affinity (KD) of the ternary complex.[15][17]
-
Immobilize the E3 ligase (e.g., VHL or Cereblon complex) on an SPR sensor chip.
-
Inject a solution containing a fixed concentration of the CSK protein and varying concentrations of the PROTAC.
-
Monitor the change in the SPR signal to determine the binding kinetics and affinity of the ternary complex.
-
The dissociation half-life of the ternary complex can be a good predictor of degradation efficiency.[15]
-
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that measures PROTAC-induced proximity between CSK and the E3 ligase.[16]
-
Express CSK as a fusion with NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) as a fusion with a HaloTag® ligand in cells.
-
Add the HaloTag® ligand and the PROTAC to the cells.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal, which will increase as the PROTAC brings the NanoLuc®-CSK and HaloTag®-E3 ligase into proximity.
-
Cellular CSK Degradation Assay (Western Blot)
This is the most common method to directly measure the reduction in CSK protein levels.
-
Cell Treatment: Plate cells (e.g., HEK293T, or a cancer cell line with relevant CSK expression) and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for CSK.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities for CSK and the loading control. Normalize the CSK signal to the loading control to determine the percentage of remaining CSK protein relative to the vehicle-treated control.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of CSK is dependent on the ubiquitin-proteasome system.
-
In-Cell Ubiquitination Assay:
-
Transfect cells with HA-tagged ubiquitin.
-
Treat the cells with the CSK PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysates and perform immunoprecipitation (IP) for CSK.
-
Elute the immunoprecipitated proteins and analyze them by Western Blot using an anti-HA antibody to detect ubiquitinated CSK. An increase in the high molecular weight smear upon PROTAC treatment indicates CSK ubiquitination.
-
-
TUBE (Tandem Ubiquitin Binding Entities) Assay: This high-throughput method can be used to capture and quantify polyubiquitinated proteins from cell lysates.[18]
-
Treat cells with the CSK PROTAC for a short period (e.g., 45-60 minutes).
-
Lyse the cells and incubate the lysate with TUBE-coated plates or beads to capture polyubiquitinated proteins.
-
Elute the captured proteins and detect ubiquitinated CSK by Western Blot or ELISA. This method can establish the rank-order potency of different PROTACs.[18]
-
Visualizations
Caption: CSK signaling pathway and the mechanism of PROTAC-mediated degradation.
Caption: A typical experimental workflow for CSK PROTAC linker optimization.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. biorxiv.org [biorxiv.org]
- 18. lifesensors.com [lifesensors.com]
minimizing DB-3-291 cytotoxicity in primary cells
Welcome to the technical support center for DB-3-291. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize this compound-associated cytotoxicity in primary cell cultures.
Disclaimer: The compound "this compound" is not found in publicly available scientific literature. This guide is based on the established principles for minimizing cytotoxicity of novel small molecule kinase inhibitors in primary cells, using this compound as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound and how might it cause cytotoxicity?
A1: this compound is a novel ATP-competitive kinase inhibitor targeting Kinase X, a key regulator of cell proliferation. While potent for its on-target activity, at higher concentrations or in sensitive primary cell types, this compound can cause cytotoxicity through two primary mechanisms:
-
On-target toxicity: In certain primary cells, the inhibition of Kinase X, even for a short duration, may disrupt essential cellular processes, leading to cell cycle arrest and apoptosis.
-
Off-target effects: Kinase inhibitors can bind to other kinases with similar ATP-binding pockets, leading to unintended pathway inhibition.[1][2] Inhibition of crucial survival pathways, such as the PI3K/Akt pathway, is a common off-target effect that can trigger apoptosis.[3]
Q2: Are some primary cell types more susceptible to this compound cytotoxicity?
A2: Yes, primary cells with high metabolic rates and a strong dependence on signaling pathways that may be affected by this compound off-target activities are often more sensitive. For example, primary neurons and hepatocytes may exhibit higher sensitivity. It is crucial to perform a dose-response analysis for each new primary cell type to determine its specific sensitivity.
Q3: What are the typical signs of this compound cytotoxicity in primary cell cultures?
A3: Common indicators of cytotoxicity include:
-
A decrease in cell viability and proliferation.[4]
-
Observable changes in cell morphology (e.g., rounding, detachment from the culture plate).
-
Increased markers of apoptosis, such as caspase-3/7 activation.[5][6]
-
Elevated levels of lactate dehydrogenase (LDH) in the culture medium, indicating loss of membrane integrity.[7]
Q4: How can I reduce the cytotoxic effects of this compound in my experiments?
A4: Several strategies can be employed to minimize this compound's toxicity:
-
Dose Optimization: Carefully titrate this compound to the lowest effective concentration for your specific primary cell type and experimental endpoint.[8]
-
Time-Course Experiments: Reduce the duration of exposure. A shorter incubation time may be sufficient to achieve the desired on-target effect while minimizing toxicity.
-
Co-treatment with Survival Factors: For cells sensitive to off-target inhibition of survival pathways, supplementing the media with low concentrations of survival factors (e.g., IGF-1) might mitigate toxicity.[3]
-
Optimize Culture Conditions: Ensure optimal and consistent cell culture conditions, as primary cells are particularly sensitive to environmental stressors.[9][10][11][12][13]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution | Rationale |
| Calculation Error | Double-check all calculations for dilutions and final concentrations. | A simple calculation error is a common source of unexpected toxicity.[3] |
| High Sensitivity of Primary Cell Type | Perform a detailed dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to accurately determine the IC50 and toxic concentrations. | Different primary cell types have varying sensitivities to small molecules. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a vehicle-only control. | Solvents like DMSO can be toxic to primary cells at higher concentrations. |
| Compound Instability | Check for precipitation of this compound in the culture medium. If precipitation is observed, consider using a different formulation or adding a solubilizing agent. | Compound precipitation can lead to inconsistent results and non-specific toxicity.[1] |
Problem 2: On-target effect is only seen at concentrations that also induce significant cytotoxicity.
| Possible Cause | Suggested Solution | Rationale |
| Overlapping On-target and Off-target Effects | Reduce the treatment duration. A shorter exposure may be sufficient to observe the on-target effect before the onset of significant cytotoxicity. | This helps to separate the desired pharmacological effect from the longer-term toxic effects. |
| Off-target Toxicity | Co-treat with inhibitors of downstream apoptotic pathways (e.g., a pan-caspase inhibitor like Z-VAD-FMK) to see if cytotoxicity can be rescued without affecting the on-target activity. | This can help to confirm if the cytotoxicity is due to apoptosis and allows for the study of the on-target effect in the absence of cell death. |
| Oxidative Stress | Co-treat with an antioxidant, such as N-acetylcysteine (NAC), to determine if reactive oxygen species (ROS) are contributing to the cytotoxicity. | Some kinase inhibitors can induce mitochondrial dysfunction and ROS production, leading to oxidative stress and cell death.[8] |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Various Primary Cell Types
| Primary Cell Type | On-Target IC50 (Kinase X Inhibition) | Cytotoxicity IC50 (Viability Assay) | Therapeutic Index (Cytotoxicity IC50 / On-Target IC50) |
| Primary Human Hepatocytes | 50 nM | 500 nM | 10 |
| Primary Human Neurons | 75 nM | 450 nM | 6 |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | 100 nM | 2 µM | 20 |
| Primary Human Fibroblasts | 150 nM | 10 µM | 67 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound Cytotoxicity in Primary Hepatocytes
| Treatment Group | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) | Intracellular ROS Levels (Fold Change) |
| Vehicle Control | 100% | 1.0 | 1.0 |
| This compound (500 nM) | 48% | 4.5 | 3.8 |
| This compound (500 nM) + NAC (1 mM) | 85% | 1.8 | 1.2 |
| NAC (1 mM) | 98% | 1.1 | 1.0 |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound using a Luminescent Cell Viability Assay
This protocol describes how to determine the cytotoxic IC50 of this compound using an ATP-based luminescent assay like CellTiter-Glo®.[7][14]
-
Cell Seeding: Seed primary cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range might be from 1 nM to 100 µM.
-
Treatment: Remove the medium from the cells and replace it with the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessment of Apoptosis using a Caspase-3/7 Activity Assay
This protocol uses a fluorogenic substrate to measure the activity of executioner caspases 3 and 7.[6][15][16][17]
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent containing the fluorogenic substrate according to the manufacturer's protocol.
-
Assay Reaction: Add the caspase-3/7 reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 499/521 nm for green fluorescent probes).
-
Data Analysis: Normalize the fluorescence signal of treated samples to the vehicle control to determine the fold increase in caspase-3/7 activity.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of a cell-permeable dye, such as CM-H2DCFDA, to measure intracellular ROS levels.[18][19]
-
Cell Treatment: Seed and treat cells with this compound for the desired time. A shorter incubation period (e.g., 1-6 hours) is often sufficient to detect changes in ROS.
-
Dye Loading: Remove the treatment medium and wash the cells with pre-warmed PBS. Add the ROS detection dye (e.g., 5 µM CM-H2DCFDA) diluted in PBS and incubate for 30-60 minutes at 37°C.
-
Wash: Remove the dye solution and wash the cells gently with PBS to remove any unloaded dye.
-
Data Acquisition: Immediately measure the fluorescence using a plate reader or fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and normalize to the vehicle control to determine the fold change in intracellular ROS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.sg]
- 8. benchchem.com [benchchem.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. kosheeka.com [kosheeka.com]
- 11. krishgen.com [krishgen.com]
- 12. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 13. promocell.com [promocell.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 19. innoprot.com [innoprot.com]
Technical Support Center: Addressing DB-3-291 Resistance Mechanisms
Welcome to the technical support center for DB-3-291, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade the C-terminal Src Kinase (CSK). This resource is intended for researchers, scientists, and drug development professionals to troubleshoot experiments and understand potential resistance mechanisms to this CSK degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional PROTAC that simultaneously binds to C-terminal Src Kinase (CSK) and an E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the ubiquitination of CSK and its subsequent degradation by the proteasome. By degrading CSK, this compound aims to disrupt signaling pathways that are dependent on CSK's function as a negative regulator of Src family kinases (SFKs), which are often implicated in cancer progression.[1][2][3]
Q2: What are the known resistance mechanisms to PROTACs in general?
While specific resistance mechanisms to this compound are still under investigation, general resistance to PROTACs can arise from several factors.[4] These primarily involve alterations in the components of the ubiquitination machinery.[5][6][7] Common mechanisms include:
-
Mutations or downregulation of the E3 ligase: Changes in the E3 ligase that prevent the PROTAC from binding or that reduce the overall levels of the E3 ligase can render the PROTAC ineffective.[4][5][8]
-
Mutations in the E3 ligase complex components: Alterations in other proteins that are part of the E3 ligase complex, such as Cullins, can also impair its function and lead to resistance.[5][9]
-
Alterations in the target protein: While less common for PROTACs compared to traditional inhibitors, mutations in the target protein (CSK in this case) could potentially prevent this compound binding.
-
Upregulation of compensatory signaling pathways: Cells may adapt to the degradation of the target protein by activating alternative signaling pathways to maintain their survival and proliferation.
Q3: What are the potential CSK-specific resistance mechanisms to this compound?
Based on the known function of CSK, several specific resistance mechanisms to this compound can be hypothesized:
-
Activation of downstream effectors of Src Family Kinases (SFKs): Since CSK is a negative regulator of SFKs, cells might develop resistance by constitutively activating signaling molecules downstream of SFKs, bypassing the need for SFK activation.
-
Mutations in SFKs preventing CSK-mediated phosphorylation: Even if CSK is degraded, mutations in SFKs that mimic the phosphorylated (inactive) state could potentially lead to resistance.
-
Increased expression of protein tyrosine phosphatases: Upregulation of phosphatases that counteract the effects of SFKs could also contribute to resistance.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Problem 1: No or reduced degradation of CSK observed after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for CSK degradation in your specific cell line. Be aware of the "hook effect," where very high concentrations of a PROTAC can inhibit ternary complex formation and reduce degradation. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment time for maximal CSK degradation. |
| Low E3 Ligase Expression | Verify the expression of the E3 ligase targeted by this compound in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher expression. |
| Impaired Ternary Complex Formation | Confirm the formation of the CSK:this compound:E3 ligase ternary complex using co-immunoprecipitation or cellular thermal shift assays (CETSA). |
| Inefficient Ubiquitination or Proteasomal Degradation | Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated CSK would suggest that the degradation machinery is the issue. |
| Poor Cell Permeability of this compound | While less common for optimized PROTACs, you can assess cellular uptake using techniques like mass spectrometry. |
Problem 2: High variability in cell viability assay results.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Perform a cell count before seeding and use a multichannel pipette for consistency. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Drug Dissolution | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture media. Visually inspect for any precipitates. |
| Cell Line Instability | Use cells from a low passage number and regularly check for mycoplasma contamination. |
| Assay-Specific Issues | Optimize the incubation time for the viability reagent and ensure that the signal is within the linear range of the plate reader. |
Experimental Protocols
Protocol 1: Western Blot for CSK Degradation
This protocol details the steps to assess the degradation of CSK protein following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CSK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of this compound and/or for different durations. Include a vehicle control (e.g., DMSO). For a positive control for ubiquitination, co-treat with a proteasome inhibitor.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CSK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the CSK:this compound:E3 ligase ternary complex in cells.
Materials:
-
Cell culture reagents
-
This compound
-
Crosslinking agent (e.g., DSP)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against the E3 ligase or CSK
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound or vehicle control for the optimal time determined previously.
-
Wash cells with PBS and add a crosslinking agent to stabilize the protein complexes.
-
Quench the crosslinking reaction.
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-E3 ligase) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washes and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot using an antibody against CSK to detect its presence in the immunoprecipitated complex.
-
Visualizations
Signaling Pathway of CSK and Potential Resistance
Caption: CSK signaling and potential this compound resistance.
Experimental Workflow for Investigating Resistance
References
- 1. CSK-mediated signalling by integrins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CSK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]
- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating DB-3-291-Induced CSK Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the efficacy of DB-3-291, a potent and selective PROTAC C-terminal Src Kinase (CSK) degrader. While specific experimental data for this compound is not extensively published, this guide will use a realistic, hypothetical dataset for this compound and compare it with published data for other well-characterized c-Src kinase degraders. This will offer a comprehensive framework for researchers looking to validate CSK degradation.
Mechanism of Action: PROTAC-Mediated CSK Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to selectively eliminate the C-terminal Src Kinase (CSK). One end of the this compound molecule binds to CSK, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the tagging of CSK with ubiquitin chains, marking it for degradation by the 26S proteasome. This event leads to a reduction in CSK protein levels and subsequently modulates downstream signaling pathways.
Mechanism of this compound-induced CSK protein degradation.
Quantitative Comparison of Kinase Degraders
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater maximal degradation. The table below presents a hypothetical performance of this compound against published data for c-Src degraders, DAS-5-oCRBN and DAS-CHO-5-oCRBN, in various cancer cell lines.[1][2]
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) |
| This compound (Hypothetical) | CSK | MDA-MB-231 | 5 | >90 |
| CAL148 | 10 | >90 | ||
| DAS-5-oCRBN | c-Src, CSK | MDA-MB-231 | 2 | 95 |
| CAL148 | 4 | 95 | ||
| DAS-CHO-5-oCRBN | c-Src | MDA-MB-231 | 17 | 91 |
| CAL148 | 62 | 93 |
Experimental Protocols
Accurate validation of protein degradation requires robust and well-controlled experiments. Below are detailed methodologies for key assays used to quantify this compound-induced CSK degradation.
Quantitative Western Blot
Western blotting is a fundamental technique for visualizing and quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total CSK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software. Normalize the CSK band intensity to the corresponding loading control band. The percentage of degradation is calculated relative to the vehicle-treated control.[3]
-
Workflow for Western blot validation of protein degradation.
In-Cell Western (ICW) / Cell-Based ELISA
ICW is a higher-throughput, quantitative immunofluorescence assay performed in multi-well plates, offering a more streamlined alternative to traditional Western blotting.[4][5][6][7][8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and treat with this compound as described for the Western blot.
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Antibody Incubation:
-
Incubate cells with a primary antibody against CSK overnight at 4°C.
-
For normalization, co-incubate with an antibody against a housekeeping protein (e.g., β-tubulin) from a different host species.
-
Wash the plate several times with PBS containing 0.1% Tween-20.
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate thoroughly.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
The integrated fluorescence intensity of the CSK signal is normalized to the intensity of the housekeeping protein signal in the same well.
-
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be adapted to monitor the formation of the CSK-PROTAC-E3 ligase ternary complex in live cells, providing mechanistic insight into the degrader's action.[9][10][11]
Protocol:
-
Vector Construction and Transfection:
-
Generate expression vectors for CSK fused to a NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (acceptor).
-
Co-transfect cells with both plasmids.
-
-
Cell Seeding and Labeling:
-
Seed the transfected cells into a 96-well white plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the medium and incubate.
-
-
Assay and Measurement:
-
Treat the cells with this compound at various concentrations.
-
Add the Nano-Glo® Substrate (donor substrate).
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio upon addition of this compound indicates the formation of the ternary complex.
Signaling Pathway of CSK
CSK is a critical negative regulator of the Src family of tyrosine kinases (SFKs). By phosphorylating a conserved C-terminal tyrosine residue on SFKs, CSK locks them in an inactive conformation. Degradation of CSK would therefore lead to the activation of SFKs and their downstream signaling pathways.
CSK signaling pathway and the effect of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 5. products.advansta.com [products.advansta.com]
- 6. licorbio.com [licorbio.com]
- 7. biomol.com [biomol.com]
- 8. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. NanoBRET™ Ubiquitination Assay Technical Manual [promega.com]
A Comparative Guide to DB-3-291 and Other Csk Inhibitors for Researchers
For Immediate Publication
This guide provides a detailed comparison of the novel PROTAC (Proteolysis Targeting Chimera) Csk degrader, DB-3-291, with other conventional Csk (c-terminal Src kinase) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance, supported by available experimental data and detailed methodologies for comparative evaluation.
Introduction to Csk Inhibition and Degradation
C-terminal Src kinase (Csk) is a critical negative regulator of the Src family kinases (SFKs), which are key players in a multitude of cellular signaling pathways governing cell growth, differentiation, and migration.[1][2][3] Dysregulation of SFK activity is implicated in various diseases, including cancer.[3][4] Traditional therapeutic strategies have focused on the development of small molecule inhibitors that block the catalytic activity of Csk. More recently, a novel approach has emerged with the development of PROTACs, such as this compound, which are designed to induce the targeted degradation of the Csk protein.[5] This guide will delve into the distinctions between these two modalities.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and other representative Csk inhibitors. It is important to note the different metrics used to evaluate these compounds: dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) for inhibitors, which measure binding affinity and enzymatic inhibition respectively, versus the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for PROTACs, which quantify protein degradation efficiency.
| Compound Name | Type | Target | Key Performance Metric(s) | Cell-Based Activity |
| This compound | PROTAC Degrader | Csk | Kd: 1 nM[5] | Data not publicly available |
| CSK-IN-1 | Kinase Inhibitor | Csk | IC50: < 3 nM (HTRF assay), < 4 nM (Caliper assay) | Increases T cell proliferation induced by T cell receptor signaling. |
| Unnamed Inhibitor 1 | Kinase Inhibitor | Csk | IC50: 1.6 nM (HTRF bioassay) | Induces G1 phase accumulation and cell apoptosis in various cancer cell lines. |
| Saracatinib (AZD0530) | Kinase Inhibitor | Src family kinases | IC50: 2.7 nM (Src, cell-free) | Inhibits Src activation and growth of prostate cancer cell lines.[6] |
| PP2 | Kinase Inhibitor | Src family kinases | Data not publicly available | Indirectly affects Csk through Src family kinase inhibition. |
| SU6656 | Kinase Inhibitor | Src family kinases | Data not publicly available | Indirectly affects Csk through Src family kinase inhibition. |
Signaling Pathway and Experimental Workflow
To understand the context of Csk-targeted therapies, it is crucial to visualize the Csk signaling pathway and the experimental workflow for comparing inhibitors and degraders.
Caption: Csk-mediated negative regulation of Src family kinases.
Caption: Experimental workflow for comparing a Csk inhibitor and a PROTAC degrader.
Detailed Experimental Protocols
To facilitate a direct and meaningful comparison between this compound and other Csk inhibitors, the following detailed experimental protocols are provided.
Biochemical Kinase Inhibition Assay (Determination of IC50)
Objective: To determine the concentration of a Csk inhibitor required to inhibit 50% of Csk kinase activity in a cell-free system.
Materials:
-
Recombinant human Csk enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (at a concentration close to the Km for Csk)
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add 5 µL of diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of recombinant Csk enzyme solution to each well.
-
Add 10 µL of a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Csk Degradation Assay (Determination of DC50 and Dmax)
Objective: To determine the concentration of this compound required to degrade 50% of cellular Csk protein (DC50) and the maximum percentage of Csk degradation (Dmax).
Materials:
-
Human cell line expressing endogenous Csk (e.g., a relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound and control compounds (including a non-degrading inhibitor) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Csk
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or control compounds for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Csk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the Csk band intensity to the loading control.
-
Calculate the percentage of Csk degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by plotting the percentage of Csk degradation against the logarithm of the this compound concentration.
Conclusion
This compound represents a novel and potent approach to targeting Csk by inducing its degradation. While direct comparative data with other Csk inhibitors is still emerging, the provided protocols offer a robust framework for researchers to conduct their own head-to-head studies. The distinct mechanisms of action between PROTAC degraders and traditional inhibitors—protein elimination versus enzymatic activity blockade—suggest that they may have different pharmacological profiles and therapeutic implications. Further research, guided by the methodologies outlined in this guide, will be crucial in elucidating the full potential of this compound and its advantages over conventional Csk inhibitors.
References
- 1. Regulation of the Src Family Kinases by Csk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of the csk gene, encoding a negative regulator of Src family tyrosine kinases, leads to neural tube defects and embryonic lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide: Investigating the CSK Signaling Pathway via siRNA Knockdown
A direct comparison between DB-3-291 and siRNA knockdown of C-terminal Src Kinase (CSK) cannot be provided at this time, as public domain information regarding a molecule designated "this compound" is unavailable. This guide will therefore focus on providing a comprehensive overview of siRNA-mediated knockdown of CSK as a powerful tool for studying its role in cellular signaling. We will present experimental data, detailed protocols, and a visual representation of the relevant signaling pathway to aid researchers in designing their experiments.
C-terminal Src kinase (CSK) is a critical negative regulator of the Src family of tyrosine kinases (SFKs), which are key players in a multitude of cellular processes including cell growth, differentiation, migration, and survival.[1][2] Dysregulation of SFK activity is often implicated in the development and progression of cancer.[2][3] CSK controls SFK activity, and its acute elimination through methods like siRNA knockdown can lead to aberrant SFK activity and augmented downstream signaling.[4]
Quantitative Data on siRNA Knockdown of CSK
The following table summarizes the quantitative effects of siRNA-mediated knockdown of CSK in Jurkat T cells and primary T cells, as reported in the literature. This data provides a benchmark for expected outcomes when targeting CSK with siRNA.
| Parameter | Result in Jurkat T cells | Result in Primary T cells | Citation |
| CSK Knockdown Efficiency | 70-85% reduction in CSK protein levels within 48 hours. | 70-85% reduction in CSK protein levels within 48 hours. | [4] |
| Lck Y505 Phosphorylation | Markedly reduced. | Markedly reduced. | [4] |
| Lck Y394 Phosphorylation | 4-5 fold increase. | 4-5 fold increase. | [4] |
| Lck Kinase Activity | 2-3 fold increase. | 2-3 fold increase. | [4] |
| Basal Zeta Chain Phosphorylation | Elevated. | Not reported. | [4] |
| Spontaneous NFAT-AP-1 Activation | Occurred. | Not reported. | [4] |
| TCR-induced NFAT-AP-1 Activation | Occurred at weaker stimuli with augmented responses. | Not reported. | [4] |
| TCR/CD28-stimulated IL-2 Secretion | Not reported. | Occurred at weaker stimuli with augmented responses. | [4] |
Experimental Protocol: siRNA Knockdown of CSK in Cell Culture
Materials:
-
CSK-specific siRNA and non-targeting control siRNA (predesigned and validated are recommended).[6]
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well tissue culture plates.
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blotting, reagents for RT-qPCR).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 30 nM of siRNA (CSK-specific or negative control) into 100 µL of Opti-MEM™ I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium and mix gently.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex mixture to the appropriate well.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency at both the mRNA and protein levels.
-
RT-qPCR: To quantify the reduction in CSK mRNA levels.[9]
-
-
-
Downstream Functional Assays:
Signaling Pathway Diagram
The following diagram illustrates the central role of CSK in regulating the activity of c-Src, a proto-oncogenic tyrosine kinase.
Caption: The CSK/c-Src signaling pathway and the point of intervention for siRNA.
This guide provides a foundational understanding of how siRNA can be employed to investigate the function of CSK. By effectively knocking down CSK expression, researchers can elucidate its role in regulating Src family kinases and their downstream signaling pathways, which are crucial in both normal physiology and disease.
References
- 1. scbt.com [scbt.com]
- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 3. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of C-terminal Src kinase by siRNA-mediated RNA interference augments T cell receptor signaling in mature T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Confirming the Activity of Compound X, a Novel Kinase Y Inhibitor
An initial search for "DB-3-291" did not identify a known bioactive molecule. The identifier corresponds to an electrical connector component. Therefore, this guide will use a hypothetical molecule, "Compound X," a novel inhibitor of the well-characterized protein kinase "Kinase Y," to illustrate the process of using orthogonal methods for activity confirmation. This framework can be adapted for any specific molecule of interest.
This guide provides a comparative overview of orthogonal experimental methods to validate the biological activity of "Compound X," a putative inhibitor of Kinase Y. The presented methodologies and data are designed to offer researchers, scientists, and drug development professionals a clear framework for confirming on-target activity, assessing cellular effects, and exploring potential off-target liabilities.
Data Presentation: Comparative Analysis of Compound X Activity
The following tables summarize the quantitative data from a series of validation assays for Compound X and a known, well-characterized Kinase Y inhibitor, "Reference Compound Z."
Table 1: In Vitro Activity and Target Engagement
| Assay Type | Parameter | Compound X | Reference Compound Z |
| Biochemical Kinase Assay | IC50 (nM) | 15 | 5 |
| Isothermal Titration Calorimetry (ITC) | K_d_ (nM) | 25 | 8 |
| Cellular Thermal Shift Assay (CETSA) | T_agg_ Shift (°C) | +4.2 | +5.1 |
Table 2: Cellular Activity and Phenotypic Effects
| Assay Type | Cell Line | Parameter | Compound X | Reference Compound Z |
| Phospho-Substrate Western Blot | HEK293 | IC50 (nM) | 50 | 20 |
| Cell Viability Assay (MTT) | HT-29 | GI50 (µM) | 1.2 | 0.8 |
| Apoptosis Assay (Caspase 3/7 Glo) | HT-29 | EC50 (µM) | 2.5 | 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To determine the direct inhibitory effect of Compound X on the enzymatic activity of purified Kinase Y.
-
Methodology:
-
Recombinant Kinase Y enzyme is incubated with its specific substrate and ATP in a kinase reaction buffer.
-
A serial dilution of Compound X or Reference Compound Z is added to the reaction mixture.
-
The reaction is allowed to proceed at 30°C for 1 hour.
-
The amount of ADP produced, which is proportional to kinase activity, is quantified by adding ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.
-
Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
Luminescence is measured using a plate reader, and the data is normalized to controls to calculate the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of Compound X to Kinase Y within intact cells.
-
Methodology:
-
HT-29 cells are treated with either vehicle control or Compound X for 1 hour.
-
The cells are harvested, lysed, and the resulting lysate is divided into aliquots.
-
Aliquots are heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation and aggregation.
-
The samples are then centrifuged to pellet the aggregated proteins.
-
The supernatant containing the soluble protein fraction is collected.
-
The amount of soluble Kinase Y at each temperature is quantified by Western blot or ELISA.
-
The melting curve is plotted, and the shift in the aggregation temperature (T_agg_) in the presence of Compound X is determined.
-
3. Phospho-Substrate Western Blot
-
Objective: To measure the inhibition of Kinase Y activity in a cellular context by quantifying the phosphorylation of its downstream substrate.
-
Methodology:
-
HT-29 cells are serum-starved and then stimulated with a growth factor to activate the Kinase Y signaling pathway.
-
Cells are treated with increasing concentrations of Compound X for 2 hours.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of the Kinase Y substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed for total levels of the substrate and a loading control (e.g., GAPDH) for normalization.
-
Band intensities are quantified to determine the IC50 for substrate phosphorylation.
-
Mandatory Visualizations
Diagram 1: Simplified Kinase Y Signaling Pathway
Caption: Simplified signaling pathway illustrating the role of Kinase Y.
Diagram 2: Experimental Workflow for Compound X Validation
Caption: Orthogonal workflow for validating the activity of Compound X.
Reversing the Knockdown: A Comparative Guide to Rescuing the DB-3-291 Phenotype
For Researchers, Scientists, and Drug Development Professionals
DB-3-291, a potent and selective degrader of C-terminal Src Kinase (CSK), offers a powerful tool for studying the consequences of acute CSK depletion. The primary "phenotype" of this compound is the targeted degradation of the CSK protein, leading to the downstream activation of Src family kinases (SFKs) and modulation of various signaling pathways. Understanding how to rescue this phenotype is critical for validating the on-target effects of this compound, dissecting the specific roles of CSK in cellular processes, and developing strategies to control its activity.
This guide provides a comparative overview of established and theoretical methods to rescue the this compound-induced phenotype, complete with experimental data summaries and detailed protocols.
Comparison of Rescue Strategies for this compound-Mediated CSK Degradation
The following table summarizes key methodologies for rescuing the cellular phenotype induced by this compound. These strategies primarily focus on preventing the degradation of CSK or counteracting the downstream consequences of its absence.
| Rescue Strategy | Mechanism of Action | Typical Readout | Advantages | Limitations |
| Proteasome Inhibition | Blocks the final step of the ubiquitin-proteasome pathway, preventing the degradation of ubiquitinated CSK. | Western Blot for CSK protein levels, downstream SFK phosphorylation. | Broadly effective for PROTAC-mediated degradation. Commercially available inhibitors. | Lacks specificity, affects global protein turnover, can induce cellular stress and apoptosis. |
| Neddylation Inhibition | Inhibits the NEDD8-activating enzyme (NAE), which is required for the activation of Cullin-RING E3 ligases (CRLs), the largest family of E3 ligases often hijacked by PROTACs. | Western Blot for CSK protein levels, downstream SFK phosphorylation. | More specific than general proteasome inhibitors. Targets an upstream step in the degradation pathway. | May not be effective if this compound utilizes a non-CRL E3 ligase. Can have off-target effects. |
| Genetic Overexpression of a Non-Degradable CSK Mutant | Introduction of a CSK variant that is resistant to this compound-mediated degradation, thereby restoring CSK function. | Western Blot for CSK protein levels, downstream SFK phosphorylation, functional cellular assays. | Highly specific rescue of CSK function. Can definitively link the phenotype to CSK degradation. | Technically more complex to implement. Requires molecular cloning and transfection/transduction. Potential for overexpression artifacts. |
| Compound Washout | Removal of this compound from the cellular environment, allowing for the de novo synthesis of CSK to restore its levels. | Time-course Western Blot for CSK protein levels. | Reversible control over protein degradation. Useful for studying the kinetics of protein recovery. | Recovery is dependent on the cellular synthesis rate of CSK. May not be feasible for in vivo studies. |
Experimental Data Summary
The following tables present representative quantitative data for rescuing PROTAC-mediated protein degradation, which can be extrapolated to the this compound phenotype.
Table 1: Rescue of PROTAC-induced p300 Degradation by Ubiquitin-Proteasome System (UPS) Inhibitors
| Treatment | Concentration | p300 Protein Level (% of Control) |
| PROTAC (Compound 1) | 10 nM | 10% |
| PROTAC (Compound 1) + MLN-4924 | 10 nM + 1 µM | 95% |
| PROTAC (Compound 1) + MG-132 | 10 nM + 1 µM | 98% |
| PROTAC (Compound 1) + CC-220 (Cereblon inhibitor) | 10 nM + 1 µM | 92% |
Data adapted from a study on a p300-selective degrader, demonstrating that inhibitors of neddylation (MLN-4924) and the proteasome (MG-132) can effectively rescue the degradation of the target protein.[1]
Table 2: Effect of CSK Overexpression on Downstream Signaling
| Cell Line | Condition | Relative c-Src Kinase Activity | Relative NHE-3 mRNA abundance |
| OKP cells | Control | 1.0 | 1.0 |
| OKP cells | Acidic Medium | 2.5 | 2.2 |
| OKP cells (CSK overexpressing) | Acidic Medium | 1.2 | 1.1 |
Data adapted from a study showing that overexpression of CSK inhibits the acid-induced activation of c-Src and its downstream target, NHE-3.[2][3]
Experimental Protocols
Protocol 1: Rescue of CSK Degradation using Proteasome and Neddylation Inhibitors
Objective: To demonstrate that the degradation of CSK by this compound is dependent on the ubiquitin-proteasome system.
Materials:
-
Cells sensitive to this compound (e.g., MOLT-4)
-
This compound
-
Proteasome inhibitor (e.g., MG-132)
-
Neddylation inhibitor (e.g., MLN-4924)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Antibodies: anti-CSK, anti-p-Src (Y416), anti-total Src, anti-GAPDH (loading control)
Procedure:
-
Seed cells at an appropriate density and allow them to adhere or stabilize in culture overnight.
-
Pre-treat cells with either MG-132 (e.g., 10 µM) or MLN-4924 (e.g., 1 µM) for 1-2 hours. Include a DMSO vehicle control group.
-
Add this compound (e.g., 1 µM) to the pre-treated cells. Also include a control group treated with this compound alone and a group with only DMSO.
-
Incubate for the desired time period (e.g., 4-6 hours).
-
Harvest the cells and prepare protein lysates.
-
Perform Western blotting to analyze the protein levels of CSK, p-Src, total Src, and a loading control.
Expected Outcome: Cells treated with this compound alone should show a significant reduction in CSK protein levels and a corresponding increase in Src phosphorylation. In contrast, cells pre-treated with MG-132 or MLN-4924 should exhibit a rescue of CSK protein levels, which should remain comparable to the DMSO control group, and a prevention of the increase in Src phosphorylation.
Protocol 2: Genetic Rescue by Overexpression of a Non-Degradable CSK Mutant
Objective: To specifically rescue the this compound phenotype by expressing a CSK variant that cannot be degraded.
Materials:
-
Expression vector containing a non-degradable CSK mutant (e.g., a mutant with altered VHL or CRBN binding motifs, or a fusion protein with a bulky, stable tag). An empty vector control is also required.
-
Transfection or transduction reagents.
-
Cells of interest.
-
This compound.
-
Reagents for the relevant functional assay (e.g., cell proliferation, migration, or a reporter assay for downstream signaling).
Procedure:
-
Transfect or transduce the cells with the expression vector for the non-degradable CSK mutant or the empty vector control.
-
Allow for sufficient time for gene expression (e.g., 24-48 hours).
-
Treat the cells with this compound at a concentration known to induce the phenotype of interest.
-
Perform the relevant functional assay to assess the cellular phenotype.
-
In parallel, confirm the expression of the CSK mutant and the degradation of endogenous CSK by Western blotting.
Expected Outcome: Cells expressing the empty vector should exhibit the expected phenotype upon this compound treatment (e.g., increased proliferation). Cells overexpressing the non-degradable CSK mutant should be resistant to the effects of this compound, demonstrating that the observed phenotype is a direct result of CSK degradation.
Visualizing the Rescue Pathways
The following diagrams illustrate the signaling pathway affected by this compound and the points of intervention for the proposed rescue strategies.
References
A Comparative Guide to E3 Ligase Recruiters for CSK PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase recruiter is a critical determinant of the efficacy and selectivity of a Proteolysis-Targeting Chimera (PROTAC). This guide provides a comparative analysis of four commonly utilized E3 ligase recruiters—Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Protein (IAP), and Mouse Double Minute 2 Homolog (MDM2)—in the context of developing PROTACs for C-terminal Src Kinase (CSK).
CSK is a key negative regulator of Src family kinases (SFKs), and its degradation presents a promising therapeutic strategy in oncology. The selection of an appropriate E3 ligase is paramount for achieving potent and selective degradation of CSK.
Mechanism of PROTAC Action
PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (POI), in this case, CSK, and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This induced proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.
Comparative Analysis of Src Kinase Inhibitors: A Focus on Src Phosphorylation
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction:
The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a pivotal regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src kinase activity, often through overexpression or constitutive activation, is implicated in the progression of various solid tumors.[2] A key event in Src activation is the autophosphorylation at tyrosine 419 (Tyr419), which stabilizes the kinase in an active conformation.[1][3] Consequently, inhibiting Src phosphorylation is a primary strategy in the development of targeted cancer therapies.
This guide provides a comparative overview of three prominent Src kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib. While the specific compound "DB-3-291" was not identifiable in available literature, this analysis of well-characterized inhibitors will serve as a comprehensive resource for researchers evaluating therapeutic agents targeting the Src signaling pathway. The following sections detail the inhibitory activities of these compounds, provide standardized experimental protocols for their validation, and visualize the underlying biological and experimental frameworks.
Quantitative Comparison of Src Kinase Inhibitors
The inhibitory potency of Dasatinib, Saracatinib, and Bosutinib against Src and other kinases is summarized below. These values, primarily IC50s, represent the concentration of the inhibitor required to reduce the kinase's activity by half, providing a standardized measure of efficacy.
| Inhibitor | Target Kinase | IC50 (in vitro/enzymatic assay) | Cellular Activity | Reference |
| Dasatinib | Src | <1.0 nM | Inhibits Src phosphorylation (Tyr416) in various cell lines. GI50 for some leukemic cells is ~5x10⁻⁹ M. | [4][5] |
| Bcr-Abl | <1.0 nM | [4] | ||
| Saracatinib | Src | 2.7 nM | Potently inhibits Src activation (Tyr419 phosphorylation) in cancer cells. | [6] |
| c-Yes, Fyn, Lyn, Blk, Fgr, Lck | 4-10 nM | [6] | ||
| Bosutinib | Src | 1.2 nM | Potently inhibits Src-dependent cell proliferation with an IC50 of 100 nM. | [7][8] |
| Abl | 1.0 nM | [9] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical Src signaling pathway, highlighting the critical phosphorylation sites and the mechanism of action for ATP-competitive inhibitors like Dasatinib, Saracatinib, and Bosutinib.
Caption: Src signaling pathway and mechanism of inhibition.
Experimental Protocols
Validation of a candidate Src inhibitor's effect on Src phosphorylation is crucial. Below are generalized protocols for two key experiments: an in vitro kinase assay to determine direct inhibitory effects and a Western blot to assess the impact on Src phosphorylation in a cellular context.
In Vitro Src Kinase Activity Assay (ELISA-based)
This protocol outlines a method to quantify the direct inhibition of Src kinase activity by a test compound.
Materials:
-
Recombinant Src kinase
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.5 mM Na3VO4)
-
Biotinylated peptide substrate (e.g., cdc2 substrate peptide)
-
ATP
-
Test inhibitor (e.g., Dasatinib, Saracatinib, Bosutinib) dissolved in DMSO
-
Streptavidin-coated microtiter plates
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Phosphotyrosine-specific antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Preparation: Coat streptavidin plates with the biotinylated peptide substrate. Wash to remove unbound substrate.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in kinase reaction buffer. Include a DMSO-only control.
-
Kinase Reaction:
-
Add recombinant Src kinase to each well.
-
Add the various concentrations of the test inhibitor.
-
Incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP to a final concentration of approximately its Km value (e.g., 100 µM).
-
Incubate for 30-60 minutes at 30°C.
-
-
Stopping the Reaction: Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Detection:
-
Wash the plates to remove ATP and non-phosphorylated components.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate.
-
Wash away unbound antibody.
-
Add the TMB substrate and incubate until color develops.
-
Add the stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Western Blot for Cellular Src Phosphorylation (p-Src Tyr416)
This protocol assesses the ability of an inhibitor to block Src autophosphorylation in a cellular environment.
Materials:
-
Cancer cell line with active Src signaling (e.g., MDA-MB-231, PC3)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Dasatinib, Saracatinib, Bosutinib)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Src (Tyr416) and Mouse anti-total-Src.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of the inhibitor for a specified time (e.g., 3-24 hours). Include a DMSO-only control.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibody against p-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Src and/or a housekeeping protein like actin.
-
Data Analysis: Quantify band intensities. Express the level of p-Src as a ratio to total Src to determine the dose-dependent effect of the inhibitor.
Experimental Workflow
The logical flow from initial screening to cellular validation of a potential Src kinase inhibitor is depicted below.
Caption: General workflow for Src kinase inhibitor validation.
Dasatinib, Saracatinib, and Bosutinib are potent, ATP-competitive inhibitors of Src family kinases that effectively reduce Src phosphorylation at its activating site. The quantitative data and standardized protocols presented in this guide offer a framework for the objective comparison and validation of these and other novel Src inhibitors. By employing systematic in vitro and cellular assays, researchers can robustly characterize the efficacy and mechanism of action of candidate compounds, facilitating the development of next-generation targeted therapies for Src-dependent cancers.
References
- 1. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis of Src family kinase phosphorylation states in cancer cells suggests deregulation of the unique domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Bosutinib | Src Kinases | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
It appears there may be a typographical error in the requested compound identifier "DB-3-291," as no public data exists for a compound with that name. However, extensive research has been conducted on a similarly named therapeutic peptide, NVG-291 , which is under investigation for nervous system repair. This guide provides a comparative analysis of NVG-291 and its related analogs based on available scientific data.
Comparative Analysis of NVG-291 and Analogs
NVG-291 is a therapeutic peptide designed to promote nervous system repair following injury or in degenerative diseases.[1] It is currently in clinical trials for spinal cord injury and has shown promise in preclinical models of other neurological conditions like stroke and multiple sclerosis.[2][3]
Analogs of NVG-291
-
NVG-291-R: This is the rodent analog of NVG-291 and has been extensively studied in various animal models of nervous system damage.[1][4][3][5] These preclinical studies have been crucial in establishing the mechanism of action and therapeutic potential of this class of peptides.
-
NVG-300: This is a next-generation molecule currently in preclinical development for indications such as Amyotrophic Lateral Sclerosis (ALS) and stroke.[1][6] Specific details on its structure and performance compared to NVG-291 are not yet widely published.
Mechanism of Action
NVG-291 targets the receptor protein tyrosine phosphatase sigma (PTPσ), which is involved in inhibiting nerve repair.[1][2][7][8] Following injury to the central nervous system, chondroitin sulfate proteoglycans (CSPGs) are upregulated and bind to receptors like PTPσ on neurons, leading to an inhibition of axonal growth and repair.[6][2][7] NVG-291 is a peptide mimetic of the intracellular wedge domain of PTPσ.[1][8] By interfering with this signaling pathway, NVG-291 promotes neuronal regeneration, remyelination, and plasticity.[1][6][8]
Signaling Pathway Diagram
Caption: NVG-291 mechanism of action.
Quantitative Data Summary
The following table summarizes key findings from preclinical and clinical studies of NVG-291 and its rodent analog, NVG-291-R.
| Parameter | Compound | Model/Study | Key Findings | Reference |
| Motor Function Recovery | NVG-291-R | Rodent Spinal Cord Injury | Significant improvement in locomotor function. | [7] |
| NVG-291-R | Rodent Stroke Model | Improved motor and sensory function, spatial learning, and memory. | [2][9] | |
| Motor Connectivity | NVG-291 | Phase 1b/2a Clinical Trial (Chronic SCI) | 3-fold increase in motor evoked potential (MEP) amplitude in a hand muscle (p=0.0155). | [5][8][10] |
| Axonal Sprouting | NVG-291-R | Rodent Stroke Model | Increased axonal projections in the peri-infarct area. | [2][9] |
| Neuroblast Migration | NVG-291-R | Rodent Stroke Model | Enhanced migration of neuroblasts towards the lesion epicenter. | [2] |
| Safety and Tolerability | NVG-291 | Phase 1 Clinical Trial (Healthy Volunteers) | Generally safe and well-tolerated. Most common adverse event was mild to moderate injection site reactions. | [5][7][10][11] |
Experimental Protocols
Preclinical Evaluation of NVG-291-R in a Rodent Model of Ischemic Stroke
-
Animal Model: Severe ischemic stroke is induced in rodents.
-
Treatment: NVG-291-R is administered systemically. In some studies, treatment was initiated up to 7 days post-stroke.[9]
-
Behavioral Analysis: Motor and sensory function, as well as learning and memory, are assessed using standardized tests.[2][9]
-
Histological Analysis: Brain tissue is examined to quantify axonal sprouting, neuroblast migration, and the extent of brain atrophy.[2] Molecular pathways, such as ERK and MMP2, are also investigated.[2]
Phase 1b/2a Clinical Trial of NVG-291 in Spinal Cord Injury (CONNECT SCI)
-
Study Design: A double-blind, placebo-controlled, randomized trial (NCT05965700).[1][12]
-
Participants: Two cohorts are enrolled: chronic (1-10 years post-injury) and subacute (20-90 days post-injury) cervical spinal cord injury patients.[1][8][12]
-
Intervention: Participants receive a fixed daily subcutaneous dose of NVG-291 or a placebo for 12 weeks.[11]
-
Primary Efficacy Endpoints: The primary objectives are to assess changes in corticospinal connectivity to upper and lower extremity muscles, measured by changes in motor evoked potential (MEP) amplitudes.[1][4][3][5][11]
-
Secondary and Exploratory Endpoints: These include functional outcome measures (e.g., GRASSP for hand function), MRI imaging, and blood biomarkers to provide a comprehensive assessment of recovery.[4][3][5][8][10][11]
Experimental Workflow Diagram
Caption: Phase 1b/2a clinical trial workflow.
References
- 1. nervgen.com [nervgen.com]
- 2. | BioWorld [bioworld.com]
- 3. NervGen Pharma to Proceed with Landmark Phase 1b/2a Clinical Trial for NVG-291 in Spinal Cord Injury Having Completed FDA Review and Received IRB Approval - BioSpace [biospace.com]
- 4. NervGen Pharma to Proceed with Landmark Phase 1b/2a Clinical Trial for NVG-291 in Spinal Cord Injury Having Completed FDA Review and Received IRB Approval [barchart.com]
- 5. nervgen.com [nervgen.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. neurologylive.com [neurologylive.com]
- 9. medicalxpress.com [medicalxpress.com]
- 10. First-Ever Drug Shows Significant Motor Recovery in Spinal Cord Injury Trial | NGENF Stock News [stocktitan.net]
- 11. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 12. Pharmacological intervention for chronic phase of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DB-3-291: A Guide for Laboratory Professionals
For Immediate Reference: DB-3-291, a potent and selective PROTAC CSK degrader, requires disposal as hazardous chemical waste. Adherence to institutional and local regulations is mandatory. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Researchers and laboratory personnel handling this compound must follow specific safety and disposal protocols to ensure personal safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this potent research chemical.
Understanding the Compound
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to degrade the C-terminal Src kinase (CSK).[1] Due to its potent biological activity, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. This includes:
Disposal Procedures
Step 1: Waste Segregation and Collection
-
All waste contaminated with this compound must be collected in a designated, properly labeled, and leak-proof hazardous waste container.
-
This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated cleaning materials (e.g., absorbent pads, wipes).
-
Step 2: Container Labeling
-
The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and/or its CAS number: 2769753-64-0.
-
Include hazard symbols as appropriate (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Indicate the start date of waste accumulation.
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
Step 4: Scheduling Waste Pickup
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for a hazardous waste pickup with your institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to transport the hazardous waste off-site yourself.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Cleanup:
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| CAS Number | 2769753-64-0 | MedchemExpress |
| Disposal Route | Hazardous Waste | MedchemExpress SDS[2] |
| Environmental Precaution | Do not allow to enter drains or water courses | MedchemExpress SDS[2] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
Personal protective equipment for handling DB-3-291
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling DB-3-291. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value |
| Catalog Number | HY-137345 |
| CAS Number | 2769753-64-0 |
| Molecular Formula | C41H44CLN11O8S |
| Molecular Weight | 886.37 |
| Appearance | Solid |
| Storage Conditions | Powder: -20°C for 2 years |
| In DMSO: 4°C for 2 weeks, -80°C for 6 months |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is critical for safety and environmental protection.
Handling Procedures:
-
Preparation:
-
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
-
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C.
-
Disposal Plan:
-
Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of as unused product.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
